S 3304
Description
MMP Inhibitor S-3304 is an orally-agent agent with potential antineoplastic activity. S-3304 inhibits matrix metalloproteinases (MMPs), thereby inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. (NCI04)
S-3304 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-16-6-8-17(9-7-16)10-11-19-12-13-23(31-19)32(29,30)26-22(24(27)28)14-18-15-25-21-5-3-2-4-20(18)21/h2-9,12-13,15,22,25-26H,14H2,1H3,(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCLDDLVLSQGSZ-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174292 | |
| Record name | S-3304 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203640-27-1 | |
| Record name | S-3304 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203640271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-3304 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12149 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-3304 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-3304 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK459F050X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
S 3304: A Technical Overview of a Selective MMP-2 and MMP-9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 3304 is a novel, orally active, non-cytotoxic D-tryptophan derivative that functions as a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B)[1][2]. By inhibiting these key enzymes, this compound disrupts the degradation of the extracellular matrix (ECM), a critical process in tumor growth, angiogenesis, and metastasis[3]. Preclinical studies have demonstrated its efficacy in inhibiting angiogenesis and metastatic progression in various cancer models[1][2]. Furthermore, a Phase I clinical trial in patients with advanced solid tumors has established its safety and tolerability, and has shown evidence of target engagement within the tumor microenvironment[1][4]. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound.
Core Mechanism of Action
This compound exerts its anti-neoplastic effects through the selective inhibition of MMP-2 and MMP-9. These gelatinases play a pivotal role in the breakdown of type IV collagen, a major component of the basement membrane that encases tissues and blood vessels[5]. The degradation of the basement membrane is a crucial step in several pathological processes in cancer:
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Tumor Invasion: By breaking down the ECM, MMP-2 and MMP-9 allow cancer cells to invade surrounding tissues.
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Metastasis: The degradation of the basement membrane of blood and lymphatic vessels facilitates the entry of cancer cells into the circulation, leading to distant metastases[5].
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Angiogenesis: MMP-2 and MMP-9 promote the formation of new blood vessels, a process essential for tumor growth and survival, by releasing pro-angiogenic factors sequestered within the ECM[6][7].
By selectively inhibiting MMP-2 and MMP-9, this compound is designed to counteract these processes, thereby impeding tumor progression. A key characteristic of this compound is its high selectivity for MMP-2 and MMP-9 over other MMPs, such as MMP-1, MMP-3, and MMP-7. This specificity is thought to reduce the musculoskeletal side effects that have been observed with broader-spectrum MMP inhibitors[1][2].
Chemical Structure
This compound is chemically known as Nα-[2-[5-[4-methylphenyl]ethynyl]thienyl]sulfonyl]-d-tryptophan[1]. Its chemical structure is depicted below:
Figure 1: Chemical Structure of this compound.
Quantitative Data
Preclinical In Vivo Studies: Experimental Protocols
This compound has demonstrated significant anti-angiogenic and anti-metastatic activity in a range of preclinical cancer models. The key experimental protocols are outlined below.
Dorsal Air-Sac Model for Angiogenesis Inhibition
This model is utilized to assess the effect of a compound on the formation of new blood vessels in vivo.
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Objective: To evaluate the anti-angiogenic potential of this compound.
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Methodology:
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A dorsal air sac is created in mice by subcutaneous injection of air.
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A chamber containing cancer cells that release angiogenic factors is implanted into the air sac.
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The test compound, this compound, is administered to the animals (e.g., orally).
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After a defined period, the newly formed blood vessels in the fascia of the air sac are quantified.
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-
Results: Oral administration of this compound at doses ranging from 20 to 200 mg/kg has been shown to inhibit angiogenesis in this model[1][2].
Murine Models of Metastasis
This model is used to study the effect of a compound on the colonization of cancer cells in the lungs.
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Objective: To assess the ability of this compound to inhibit lung metastasis.
-
Methodology:
-
Lewis murine lung carcinoma cells are injected into the tail vein of mice.
-
The test compound, this compound, is administered to the animals.
-
After a set period, the mice are euthanized, and the lungs are examined for metastatic nodules.
-
-
Results: Oral administration of this compound demonstrated potent inhibition of metastatic lung colonization in this model[2].
This model is employed to evaluate the effect of a therapeutic agent on the formation of liver metastases.
-
Objective: To determine the efficacy of this compound in preventing liver metastasis.
-
Methodology:
-
C-1H human colon cancer cells are implanted into the spleen of immunodeficient mice.
-
The cancer cells subsequently travel to the liver via the portal circulation and form metastases.
-
This compound is administered to the animals.
-
The extent of liver metastasis is evaluated at the end of the study.
-
-
Results: Similar to the lung metastasis model, oral doses of this compound resulted in potent inhibition of liver metastasis[2].
Pharmacodynamic Assessment: Film In Situ Zymography (FIZ)
The intratumoral inhibitory activity of this compound on MMPs was assessed in a Phase I clinical trial using film in situ zymography (FIZ).
-
Objective: To directly visualize and quantify the inhibition of gelatinolytic activity within tumor tissue following this compound administration.
-
Methodology:
-
Tumor biopsies are obtained from patients before and after treatment with this compound.
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Fresh frozen tissue sections are overlaid onto a film containing a gelatin substrate.
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Areas of MMP activity will digest the gelatin, leading to a visible change in the film.
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The degree of gelatinolysis is quantified to determine the level of MMP inhibition.
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-
Key Finding: FIZ is capable of detecting the net MMP activity in tissues, as it is sensitive to the presence of endogenous inhibitors, unlike conventional zymography. The Phase I study of this compound demonstrated that its oral administration led to a significant inhibition of MMP activity within the tumors of treated patients[4].
Signaling Pathways and Logical Relationships
The precise downstream signaling pathways modulated by this compound's inhibition of MMP-2 and MMP-9 are complex and context-dependent. However, a generalized overview of the role of these MMPs in cancer progression can be visualized.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 7. Frontiers | Role of Matrix Metalloproteinases in Angiogenesis and Cancer [frontiersin.org]
S 3304: A Potent Inhibitor of Matrix Metalloproteinases in Tumor Metastasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for therapeutic agents that can effectively inhibit this complex process. S 3304, a novel, orally active D-tryptophan derivative, has emerged as a promising candidate in this arena. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, and clinical pharmacology in the context of tumor metastasis. Through the targeted inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, this compound has demonstrated significant anti-angiogenic and anti-metastatic properties in preclinical models. A phase I clinical trial has further established its safety and tolerability in patients with advanced solid tumors, alongside demonstrating target engagement through the inhibition of intratumoral MMP activity. This document consolidates the available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to serve as a critical resource for researchers, scientists, and drug development professionals.
Introduction
The metastatic cascade is a multi-step process involving local invasion, intravasation, survival in the circulation, extravasation, and colonization at a distant site. A crucial aspect of this process is the degradation of the extracellular matrix (ECM), a complex network of proteins and macromolecules that provides structural and biochemical support to surrounding cells. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in ECM remodeling.[1][2] Among the various MMPs, gelatinases A (MMP-2) and B (MMP-9) are of particular interest in oncology as they degrade type IV collagen, a major component of the basement membrane, thereby facilitating tumor cell invasion and angiogenesis.[2]
This compound is a potent and selective inhibitor of MMP-2 and MMP-9.[2][3] Its non-cytotoxic nature and oral bioavailability make it an attractive therapeutic candidate for the long-term management of metastatic disease.[1][2] This guide will delve into the technical details of this compound, providing a foundational understanding for its continued investigation and potential clinical development.
Mechanism of Action
This compound exerts its anti-metastatic effects primarily through the inhibition of MMP-2 and MMP-9.[2][3] By binding to the active site of these enzymes, this compound prevents the degradation of the ECM, thereby impeding the initial steps of cancer cell invasion and the formation of new blood vessels (angiogenesis) required for tumor growth and dissemination.[4]
Preclinical Studies
In vivo pharmacological studies have demonstrated the anti-angiogenic and anti-metastatic efficacy of this compound.
Inhibition of Angiogenesis
Oral administration of this compound at doses ranging from 20 to 200 mg/kg was shown to inhibit angiogenesis in a mouse dorsal air sac model.[2]
Inhibition of Metastasis
Preclinical studies in murine models have shown potent inhibition of metastasis with oral administration of this compound.[3]
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Lewis Murine Lung Carcinoma Model: this compound demonstrated potent inhibition of metastatic lung colonization.
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C-1H Human Colon Cancer Model: this compound resulted in potent inhibition of liver metastasis following implantation into the spleen.
Clinical Studies: Phase I Trial
A phase I, open-label, dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced and refractory solid tumors.[1]
Study Design
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Population: Patients with histologically confirmed solid tumors for which standard therapy did not exist or was no longer effective.
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Dose Escalation: Four dose levels were evaluated: 800 mg, 1600 mg, 2400 mg, and 3200 mg, administered orally twice daily (BID).[1]
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Primary Objectives: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the safety profile of this compound.
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Secondary Objectives: To characterize the pharmacokinetic profile and to assess the intratumoral MMP inhibitory activity.
Quantitative Data
| Characteristic | Value |
| Number of Patients | 32 |
| Median Age (range) | 58 years (33-77) |
| Gender (Male/Female) | 19 / 13 |
| ECOG Performance Status | 0-1 |
| Prior Chemotherapy Regimens (median, range) | 3 (1-10) |
Data sourced from Chiappori et al., 2007.[1]
| Dose Level (mg BID) | Cmax (μg/mL) (mean ± SD) | AUC0-8h (μg·h/mL) (mean ± SD) | Tmax (h) (median) |
| 800 | 6.8 ± 3.5 | 26.5 ± 12.8 | 2.0 |
| 1600 | 8.9 ± 4.1 | 41.1 ± 19.9 | 2.0 |
| 2400 | 10.1 ± 4.9 | 50.2 ± 25.4 | 2.0 |
| 3200 | 12.5 ± 5.7 | 65.8 ± 30.1 | 2.5 |
Data sourced from Chiappori et al., 2007.[1]
| Dose Level (mg BID) | Number of Evaluable Patients | Mean % Inhibition of MMP Activity |
| 800 | 6 | 58.3 |
| 1600 | 5 | 62.4 |
| 2400 | 4 | 49.5 |
| 3200 | 3 | -79.3* |
*The negative mean inhibitory activity at the highest dose was due to one patient with a 397% increase in MMP activity.[1] Data sourced from Chiappori et al., 2007.[1]
Safety and Tolerability
This compound was generally well-tolerated. The most common drug-related adverse events were gastrointestinal in nature, including nausea, vomiting, and diarrhea, and were mostly grade 1 or 2 in severity. No dose-limiting toxicities were observed, and the maximum tolerated dose was not reached.[1]
Experimental Protocols
Preclinical Metastasis Models
-
Lewis Murine Lung Carcinoma Model:
-
Cell Culture: Lewis lung carcinoma cells are cultured in appropriate media.
-
Animal Model: C57BL/6 mice are typically used.
-
Tumor Cell Injection: A suspension of Lewis lung carcinoma cells is injected intravenously (e.g., via the tail vein) to induce pulmonary metastases.[5][6]
-
Treatment: this compound is administered orally at specified doses and schedules.
-
Assessment of Metastasis: At the end of the study period, mice are euthanized, and the lungs are harvested. The number and size of metastatic nodules on the lung surface are quantified.[5]
-
-
C-1H Human Colon Cancer Liver Metastasis Model:
-
Cell Culture: C-1H human colon cancer cells are maintained in culture.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of C-1H cells is injected into the spleen. The cells subsequently travel to the liver via the portal circulation and form metastases.
-
Treatment: this compound is administered orally.
-
Assessment of Metastasis: After a defined period, the mice are euthanized, and the livers are excised. The extent of liver metastasis is determined by counting the number of tumor nodules or by measuring the tumor burden.
-
Film In Situ Zymography (FIZ)
Film in situ zymography (FIZ) is a technique used to detect and localize gelatinolytic activity directly within tissue sections.[7]
-
Tissue Preparation: Fresh tumor biopsies are embedded in an optimal cutting temperature (OCT) compound and snap-frozen.
-
Cryosectioning: Frozen tissue sections (e.g., 10 µm thick) are prepared using a cryostat and mounted on glass slides.
-
Incubation: The tissue sections are overlaid with a gelatin-containing film. The slides are then incubated in a humidified chamber at 37°C to allow for enzymatic degradation of the gelatin by MMPs present in the tissue.
-
Staining: The gelatin film is stained with a solution such as Coomassie Brilliant Blue.
-
Analysis: Areas of gelatin degradation appear as clear zones against a blue background. The intensity of these clear zones, which corresponds to the level of MMP activity, is quantified using image analysis software.[7]
Conclusion and Future Directions
This compound is a potent and selective inhibitor of MMP-2 and MMP-9 with demonstrated anti-metastatic and anti-angiogenic properties in preclinical models. The phase I clinical trial has established its safety and tolerability in patients with advanced solid tumors and has provided evidence of target engagement. The quantitative data and detailed protocols presented in this guide offer a valuable resource for the scientific community.
Future research should focus on several key areas:
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Phase II Clinical Trials: Well-designed phase II studies are needed to evaluate the efficacy of this compound in specific cancer types with high metastatic potential and elevated MMP-2/9 expression.
-
Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as chemotherapy or targeted therapies, could lead to more effective treatment regimens.
-
Biomarker Development: The identification of predictive biomarkers to select patients most likely to respond to this compound therapy is crucial for its successful clinical translation.
References
- 1. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Inhibition of pulmonary metastasis of Lewis lung carcinoma by a glucan, Schizophyllan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of experimental pulmonary metastasis of Lewis lung carcinoma by orally administered beta-glucan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of gelatinolytic activity in tumor tissues by synthetic matrix metalloproteinase inhibitor: application of film in situ zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Characterization of Nα-[2-[5-[4-methylphenyl]ethynyl]thienyl]sulfonyl]-d-tryptophan
Disclaimer: The specific molecule Nα-[2-[5-[4-methylphenyl]ethynyl]thienyl]sulfonyl]-d-tryptophan is not described in the currently available scientific literature. This guide has been constructed as a representative technical whitepaper for a hypothetical compound of this class, hereinafter referred to as "Compound X." The data and experimental protocols are based on published research on structurally similar molecules, including tryptophan sulfonamide derivatives and arylethynyl thiophene compounds.
Introduction
Compound X, Nα-[2-[5-[4-methylphenyl]ethynyl]thienyl]sulfonyl]-d-tryptophan, is a novel small molecule with potential therapeutic applications as a modulator of cell signaling pathways. Its structure, featuring a d-tryptophan core, a sulfonamide linker, and a substituted ethynyl-thiophene moiety, suggests its potential as a highly specific pharmacological agent. Tryptophan derivatives have been explored for a variety of therapeutic areas, including as enzyme inhibitors and receptor modulators.[1][2][3][4] Structurally related arylethynyl thiophene compounds have been identified as positive allosteric modulators of G-protein coupled receptors, such as the A1 adenosine receptor.[5] This guide provides a comprehensive overview of the proposed discovery and characterization of Compound X.
Physicochemical Properties of Compound X
The following table summarizes the predicted physicochemical properties of Compound X, which are crucial for its evaluation as a potential drug candidate.
| Property | Value |
| Molecular Formula | C29H25N3O4S2 |
| Molecular Weight | 559.66 g/mol |
| Predicted LogP | 5.8 |
| Predicted pKa (strongest acidic) | 3.5 (Carboxylic Acid) |
| Predicted pKa (strongest basic) | 1.5 (Sulfonamide Nitrogen) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 7 |
Proposed Mechanism of Action and Signaling Pathway
Based on the structural similarity to known A1 adenosine receptor (A1AR) positive allosteric modulators (PAMs)[5], Compound X is hypothesized to act as a PAM of A1AR. PAMs bind to a site on the receptor distinct from the endogenous ligand binding site, leading to an enhancement of the receptor's response to the endogenous agonist (adenosine). The activation of A1AR, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
In Vitro Biological Activity
The biological activity of Compound X was evaluated in a series of in vitro assays to determine its potency, selectivity, and mechanism of action. The hypothetical data presented below is based on values reported for similar classes of compounds.[1][5]
Table 1: A1AR Radioligand Binding and Functional Assay Data
| Assay | Parameter | Value |
| Radioligand Binding Assay ([3H]DPCPX) | EC50 (Potentiation of agonist binding) | 150 nM |
| Fold Shift (of agonist affinity) | 3.5 | |
| cAMP Accumulation Assay (Functional) | EC50 (Inhibition of forskolin-stimulated cAMP) | 250 nM |
| Maximum Inhibition | 95% |
Table 2: Selectivity Profile against other Adenosine Receptor Subtypes
| Receptor Subtype | EC50 (nM) |
| A1 | 250 |
| A2A | > 10,000 |
| A2B | > 10,000 |
| A3 | > 10,000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are adapted from standard procedures used in the characterization of GPCR modulators and enzyme inhibitors.[1][5]
Radioligand Binding Assay
This assay measures the ability of Compound X to potentiate the binding of a radiolabeled agonist to the A1AR.
-
Membrane Preparation: Membranes from CHO cells stably expressing human A1AR are prepared by homogenization and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 0.1% BSA.
-
Incubation: Membranes are incubated with the A1AR antagonist radioligand [3H]DPCPX, varying concentrations of the agonist (adenosine), and either vehicle or Compound X.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine the EC50 of agonist binding in the presence and absence of Compound X.
cAMP Accumulation Assay
This functional assay measures the downstream effect of A1AR activation on adenylyl cyclase activity.
-
Cell Culture: HEK293 cells expressing human A1AR are cultured to 80-90% confluency.
-
Assay Medium: Hanks' Balanced Salt Solution (HBSS) containing 500 µM IBMX (a phosphodiesterase inhibitor).
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Incubation: Cells are pre-incubated with varying concentrations of Compound X, followed by stimulation with the A1AR agonist (adenosine) and 10 µM forskolin (to stimulate adenylyl cyclase).
-
Lysis and Detection: Cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: cAMP levels are normalized to the forskolin-only control, and concentration-response curves are fitted to determine the EC50 of Compound X.
References
- 1. Synthesis and activity of tryptophan sulfonamide derivatives as novel non-hydroxamate TNF-alpha converting enzyme (TACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on peptides. CXXI. Nin-mesitylenesulfonyl-tryptophan, a new derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
S 3304: A Technical Guide to its Selectivity for Matrix Metalloproteinases MMP-2 and MMP-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 3304 is a novel, orally active sulfonamide derivative identified as a potent and specific inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B)[1][2]. These two enzymes are key players in the degradation of the extracellular matrix (ECM), a process integral to both normal physiological tissue remodeling and pathological conditions such as tumor invasion, metastasis, and angiogenesis[3]. The selective inhibition of MMP-2 and MMP-9 over other MMPs, such as MMP-1, MMP-3, and MMP-7, is a critical attribute of this compound, as this specificity may circumvent the musculoskeletal side effects associated with broader spectrum MMP inhibitors[2]. This technical guide provides an in-depth overview of the selectivity of this compound for MMP-2 and MMP-9, detailing available data, experimental methodologies for assessing its activity, and the signaling context of its targets.
Data Presentation: Inhibitory Profile of this compound
Table 1: Selectivity Profile of this compound and Other MMP Inhibitors
| Compound | Target MMPs | Other MMPs Inhibited | IC50/Ki Values | Reference |
| This compound | MMP-2, MMP-9 | Does not inhibit MMP-1, MMP-3, MMP-7 | Not available in reviewed literature | [2] |
| SB-3CT | MMP-2, MMP-9 | Ki: 13.9 nM (MMP-2), 600 nM (MMP-9) | [1] | |
| ARP 100 | MMP-2 | IC50: 12 nM | [1] | |
| Marimastat | Broad Spectrum | MMP-1, MMP-2, MMP-7, MMP-9, MMP-14 | IC50: 5 nM (MMP-1), 6 nM (MMP-2), 13 nM (MMP-7), 3 nM (MMP-9), 9 nM (MMP-14) | [6] |
| Prinomastat | Broad Spectrum | MMP-1, MMP-3, MMP-9 | IC50: 79 nM (MMP-1), 6.3 nM (MMP-3), 5.0 nM (MMP-9) | [1] |
Experimental Protocols
The determination of MMP inhibitory activity and selectivity relies on various biochemical and cell-based assays. Key methodologies relevant to the characterization of this compound are detailed below.
Gelatin Zymography
Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9 in biological samples.
Principle: This method involves the separation of proteins by SDS-PAGE on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is washed to remove SDS and incubated in a buffer that allows the MMPs to renature and digest the gelatin. Staining the gel with Coomassie Brilliant Blue reveals areas of gelatin degradation as clear bands against a blue background.
Detailed Protocol:
-
Sample Preparation:
-
For cell culture supernatants, collect the conditioned media and centrifuge to remove cellular debris.
-
For tissue extracts, homogenize the tissue in a suitable lysis buffer and centrifuge to clarify the lysate.
-
Determine the protein concentration of the samples.
-
Mix the samples with a non-reducing sample buffer (without β-mercaptoethanol or dithiothreitol). Do not heat the samples.
-
-
Electrophoresis:
-
Prepare a 10% polyacrylamide gel containing 1 mg/mL gelatin.
-
Load equal amounts of protein from each sample into the wells. Include a lane with a pre-stained molecular weight marker.
-
Run the gel at 120V for approximately 90 minutes, or until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
Carefully remove the gel from the glass plates and wash it twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in distilled water) with gentle agitation to remove the SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100) overnight at 37°C.
-
-
Staining and Destaining:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1 hour with gentle agitation.
-
Destain the gel in a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background. The clear bands indicate areas of gelatinolytic activity.
-
-
Analysis:
-
The molecular weights of the active MMPs can be estimated by comparing their migration to the molecular weight standards. Pro-MMP-9 typically appears at ~92 kDa and active MMP-9 at ~82 kDa. Pro-MMP-2 appears at ~72 kDa and active MMP-2 at ~62 kDa.
-
The intensity of the bands can be quantified using densitometry software.
-
Film In Situ Zymography (FIZ)
Film in situ zymography (FIZ) is a technique used to localize and quantify MMP activity within tissue sections. This method was employed in clinical trials to assess the intratumoral MMP inhibitory activity of this compound[7].
Principle: Frozen tissue sections are placed on a film coated with a substrate for the MMP of interest (e.g., gelatin). The sections are incubated in a humidified chamber, allowing the MMPs present in the tissue to digest the substrate on the film. The resulting areas of lysis on the film, which appear as clear zones, can be visualized and quantified.
General Procedure:
-
Slide Preparation: Prepare slides coated with a thin layer of gelatin.
-
Tissue Sectioning: Cut fresh frozen tissue samples into thin sections (e.g., 10 µm) using a cryostat.
-
Incubation: Place the tissue sections directly onto the gelatin-coated slides. Incubate the slides in a humidified chamber at 37°C for a period ranging from a few hours to overnight, depending on the enzyme activity.
-
Staining and Analysis: After incubation, the slides are stained with a dye that visualizes the remaining gelatin. Areas of enzymatic activity will appear as clear zones where the gelatin has been degraded. The size and intensity of these zones can be quantified using image analysis software.
Mandatory Visualizations
Experimental Workflow for MMP Inhibitor Evaluation
Caption: Workflow for the discovery and validation of a selective MMP-2/MMP-9 inhibitor.
MMP-2/MMP-9 Signaling in Cancer Progression
Caption: Role of MMP-2/MMP-9 in cancer and the inhibitory action of this compound.
Conclusion
This compound is a promising therapeutic agent due to its high selectivity for MMP-2 and MMP-9, enzymes that are intrinsically linked to the progression of various cancers. While quantitative inhibitory data is not widely published, the existing literature consistently supports its potent and specific activity against these two gelatinases, distinguishing it from less selective MMP inhibitors that have been associated with dose-limiting toxicities. The experimental protocols detailed in this guide, such as gelatin zymography and film in situ zymography, are fundamental to the characterization of this compound and other selective MMP inhibitors. The provided diagrams illustrate the logical workflow for the evaluation of such compounds and the critical role of MMP-2 and MMP-9 in cancer-related signaling pathways, highlighting the therapeutic rationale for the development of selective inhibitors like this compound. Further research and publication of detailed quantitative data will be invaluable to the scientific community for a more complete understanding of the pharmacological profile of this compound.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of potential diagnostic biomarkers for tenosynovial giant cell tumour by integrating microarray and single-cell RNA sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of S 3304
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 3304 is a potent and selective inhibitor of matrix metalloproteinases (MMPs) 2 and 9, enzymes implicated in tumor invasion, metastasis, and angiogenesis. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, based on data from clinical trials in healthy volunteers and patients with advanced solid tumors. The document summarizes key pharmacokinetic parameters, details the methodologies of the clinical studies, and presents visualizations of the compound's mechanism of action and the experimental workflow. While this compound demonstrates good systemic exposure following oral administration, a definitive value for its absolute oral bioavailability cannot be determined due to the absence of intravenous administration data in the available literature.
Introduction
This compound, chemically known as Nα-[2-[5-[4-methylphenyl]ethynyl]thienyl]sulfonyl]-d-tryptophan, is a novel, orally active, non-cytotoxic agent that selectively inhibits MMP-2 and MMP-9.[1][2] These gelatinases play a crucial role in the degradation of the extracellular matrix, a key process in cancer progression.[1] By inhibiting these enzymes, this compound aims to impede tumor growth, invasion, and the formation of new blood vessels (angiogenesis).[2] This guide synthesizes the available pharmacokinetic data to provide a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.
Pharmacokinetic Profile
The pharmacokinetics of this compound have been evaluated in healthy volunteers and patients with advanced solid tumors through single and multiple-dose escalation studies.
Absorption and Bioavailability
Following oral administration, this compound is well absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from 2 to 3 hours in healthy volunteers receiving single doses.[3] Studies in cancer patients also show that steady-state concentrations are achieved by day 8 of twice-daily dosing.[1]
The impact of food on the absorption of this compound has been investigated. A high-fat meal was found to reduce the peak plasma concentration (Cmax) but did not significantly alter the total systemic exposure (AUC).[3]
A precise value for the absolute oral bioavailability of this compound is not available in the reviewed literature, as no studies involving intravenous administration have been published. However, the consistent and dose-related systemic exposure observed after oral dosing suggests good absorption.[3]
Distribution
Information regarding the tissue distribution and protein binding of this compound is limited in the available resources.
Metabolism and Excretion
This compound is metabolized to a limited extent, with hydroxylated metabolites being detected in plasma at concentrations less than 1% of the parent compound.[3] The primary route of elimination is not fully elucidated, but renal excretion appears to be a minor pathway, with less than 1% of the administered dose of this compound being excreted unchanged in the urine.[3]
Dose Proportionality and Accumulation
In single-dose studies in healthy volunteers, the Cmax and AUC of this compound increased in a dose-proportional manner.[3] However, in a multiple-dose study in cancer patients, the increases in Cmax and AUC were found to be less than dose-proportional.[1]
Upon multiple dosing, the half-life of this compound was observed to increase from a range of 9.5-10.0 hours to 12.5-13.5 hours, suggesting some accumulation with repeated administration.[3]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound from clinical studies in healthy volunteers and cancer patients.
Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Volunteers [3]
| Dose (mg) | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | Tmax (h) | t1/2 (h) |
| 10 - 800 | Up to 63,167 (at 800 mg) | Up to 311,960 (at 800 mg) | 2 - 3 | 9.5 - 15.5 |
Table 2: Effect of High-Fat Meal on Single 200 mg Dose of this compound in Healthy Volunteers [3]
| Condition | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) |
| Fasting | 21,565 | Not significantly altered |
| Fed | 14,095 | Not significantly altered |
Table 3: Multiple-Dose Pharmacokinetics of this compound in Healthy Volunteers (b.i.d. dosing) [3]
| Dose (mg) | Cmax | AUC (dosing interval) | t1/2 (h) |
| 200, 400, 800 | No change after multiple doses | No change after multiple doses | 12.5 - 13.5 |
Table 4: Single-Dose (Day 1) Pharmacokinetics of this compound in Cancer Patients (b.i.d. dosing) [1][4]
| Dose Level (mg b.i.d.) | Mean Cmax (ng/mL) | Mean AUC0-8h (ng·h/mL) |
| 800 (DL1) | Data not explicitly provided | Data not explicitly provided |
| 1600 (DL2) | Data not explicitly provided | Data not explicitly provided |
| 2400 (DL3) | Data not explicitly provided | Data not explicitly provided |
| 3200 (DL4) | Data not explicitly provided | Data not explicitly provided |
| Note: The study states that Cmax and AUC increases were less than dose-proportional. |
Experimental Protocols
Clinical Study Design
The pharmacokinetic evaluation of this compound was conducted through Phase I clinical trials.
-
Healthy Volunteer Studies: These were randomized, double-blind, placebo-controlled, single and multiple-dose escalation studies. In the single-dose phase, cohorts of volunteers received escalating oral doses of this compound. In the multiple-dose phase, volunteers received twice-daily doses for 10-17 days. A crossover study was also conducted to assess the effect of a high-fat meal.[3]
-
Cancer Patient Study: This was a Phase I dose-escalation study in patients with advanced and refractory solid tumors. Patients received twice-daily oral doses of this compound at four different dose levels.[1]
Sample Collection and Analysis
Blood samples were collected at various time points after drug administration to determine the plasma concentrations of this compound and its metabolites. Urine samples were also collected.[1][3]
The concentration of this compound in plasma and urine was determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[5] While the specific parameters of the HPLC-MS/MS method (e.g., column type, mobile phase, mass transitions) are not detailed in the available literature, this technique is a standard for the sensitive and specific quantification of drugs in biological matrices.
Pharmacokinetic parameters were calculated using non-compartmental analysis with software such as WinNonlin.[4]
Mandatory Visualizations
Signaling Pathway of MMP-2 and MMP-9 Inhibition by this compound
Caption: Inhibition of MMP-2 and MMP-9 by this compound blocks ECM degradation.
Experimental Workflow for Clinical Pharmacokinetic Studies of this compound
Caption: Workflow of the clinical pharmacokinetic studies of this compound.
Conclusion
This compound, an oral inhibitor of MMP-2 and MMP-9, demonstrates favorable pharmacokinetic properties, including good systemic exposure after oral administration. The compound is metabolized to a minor extent and is minimally excreted in the urine. While single-dose pharmacokinetics appear to be dose-proportional, this relationship is less clear with multiple dosing in cancer patients. The absence of intravenous pharmacokinetic data precludes the determination of the absolute oral bioavailability of this compound. Further studies would be beneficial to fully characterize its distribution, establish a definitive absolute bioavailability, and provide detailed validation of the bioanalytical methodology. This guide provides a solid foundation for researchers and drug development professionals working with this compound and other MMP inhibitors.
References
- 1. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, tolerability and pharmacokinetics of oral S-3304, a novel matrix metalloproteinase inhibitor, in single and multiple dose escalation studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and safety assessments of high-dose and 4-week treatment with S-3304, a novel matrix metalloproteinase inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Preclinical Safety Profile of S-3304: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available preclinical and early clinical safety information for the matrix metalloproteinase (MMP) inhibitor S-3304. Detailed preclinical toxicology reports containing quantitative data such as LD50 and NOAEL values are not publicly available and are likely proprietary. The information herein is intended for research and informational purposes only.
Introduction
S-3304 is a novel, orally active d-tryptophan derivative identified as a potent and specific inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9.[1] These enzymes play a crucial role in the degradation of the extracellular matrix, a process integral to cancer progression, including angiogenesis, tumor growth, invasion, and metastasis.[2] By selectively targeting MMP-2 and MMP-9 over other MMPs like MMP-1, MMP-3, and MMP-7, S-3304 was designed to minimize the musculoskeletal side effects observed with broader-spectrum MMP inhibitors.[1][3] This guide provides a comprehensive overview of the known preclinical safety and tolerability data for S-3304.
Mechanism of Action and Signaling Pathway
S-3304 exerts its therapeutic effect by inhibiting the enzymatic activity of MMP-2 and MMP-9. These zinc-dependent endopeptidases are key mediators in the breakdown of the extracellular matrix (ECM). In cancer, elevated MMP activity facilitates tumor invasion and the formation of new blood vessels (angiogenesis) that supply the tumor. By blocking these MMPs, S-3304 is intended to impede these processes.
Preclinical Efficacy and Pharmacology
In vivo pharmacology studies in mice have demonstrated the anti-angiogenic and anti-metastatic properties of S-3304. Oral administration of S-3304 at doses ranging from 20 to 200 mg/kg was shown to inhibit artificially induced angiogenesis.[1] Furthermore, similar oral doses effectively inhibited metastatic lung colonization by Lewis murine lung carcinoma and liver metastasis of C-1H human colon cancer.[1] These findings suggest that the inhibition of MMP-2 and MMP-9 by S-3304 translates to significant anti-tumor activity in preclinical models.
Preclinical Safety and Toxicology
Detailed quantitative preclinical safety data for S-3304 is not extensively available in the public domain. The primary focus of published studies has been on the compound's efficacy in cancer models and its safety in early-phase human trials.
Acute and Repeat-Dose Toxicity
Specific LD50 values and NOAELs from acute and repeat-dose toxicity studies in animals have not been publicly disclosed. Standard preclinical toxicology programs would typically involve such studies in at least one rodent and one non-rodent species to establish a safe starting dose for human trials.
Safety Pharmacology
Information regarding dedicated safety pharmacology studies to assess the effects of S-3304 on the cardiovascular, respiratory, and central nervous systems in preclinical models is not available. However, data from a Phase I clinical trial in healthy volunteers did include monitoring of electrocardiograms and physical examinations, which did not reveal any clinically significant changes.[3]
Genotoxicity and Carcinogenicity
There is no publicly available information on the genotoxic or carcinogenic potential of S-3304 from preclinical studies.
Early Clinical Safety in Healthy Volunteers
A Phase I single and multiple-dose escalation study of orally administered S-3304 was conducted in healthy male volunteers.[3] This study provides the most detailed public information on the safety and tolerability of S-3304.
Study Design
The study consisted of a single-dose phase and a multiple-dose phase. In the multiple-dose part, 24 male subjects received 200 mg, 400 mg, or 800 mg of S-3304 or a placebo twice daily for 10 to 17 days.[3] Safety was assessed through monitoring of adverse events, blood chemistry, hematology, urinalysis, electrocardiograms, and physical examinations.[3]
Safety and Tolerability Findings
The following table summarizes the key safety findings from the multiple-dose phase of the study in healthy volunteers.
| Dose Level (b.i.d.) | Most Common Adverse Events | Clinically Significant Laboratory Changes |
| 200 mg | Headache, Somnolence[3] | None reported[3] |
| 400 mg | Headache, Somnolence[3] | None reported[3] |
| 800 mg | Headache, Somnolence[3] | Reversible elevation of alanine aminotransferase in one subject[3] |
Adverse events reported during the multiple-dose treatment were mostly of mild severity.[3] Two episodes of moderate headache and two of moderate myalgia were also reported.[3] Importantly, at the highest dose of 800 mg twice daily, S-3304 was free of the rheumatoid arthritis-like symptoms that have been associated with non-specific MMP inhibitors.[3]
Experimental Protocols
While specific preclinical toxicology protocols for S-3304 are not available, the following represents a standard approach for such studies based on regulatory guidelines.
Hypothetical Acute Oral Toxicity Study (Based on OECD Guideline 423)
-
Test System: Wistar rats, nulliparous and non-pregnant females.
-
Number of Animals: 3 animals per step.
-
Administration: Single oral gavage.
-
Dose Levels: Stepwise procedure with doses of 5, 50, 300, and 2000 mg/kg.
-
Observations: Clinical signs are observed for at least 14 days. Body weight is recorded weekly.
-
Endpoint: Mortality and clinical signs of toxicity.
Hypothetical 28-Day Repeat-Dose Oral Toxicity Study (Based on OECD Guideline 407)
-
Test System: Sprague-Dawley rats, 5 males and 5 females per group.
-
Administration: Daily oral gavage for 28 days.
-
Dose Levels: At least three dose levels and a control group. Doses would be based on findings from acute toxicity studies.
-
Observations: Daily clinical observations, weekly body weight and food consumption.
-
Terminal Procedures: Hematology, clinical biochemistry, and gross necropsy. Histopathological examination of selected organs.
-
Endpoint: Identification of target organs of toxicity and determination of a No-Observed-Adverse-Effect Level (NOAEL).
Summary and Conclusion
S-3304 is a selective inhibitor of MMP-2 and MMP-9 with demonstrated anti-angiogenic and anti-metastatic activity in preclinical cancer models. While detailed quantitative preclinical safety data are not publicly available, a Phase I clinical trial in healthy volunteers indicated that S-3304 has a good safety profile and is well-tolerated at oral doses up to 800 mg twice daily for 10 to 17 days.[3] The most common adverse events were mild headache and somnolence.[3] The absence of musculoskeletal side effects at high doses in humans supports the preclinical hypothesis that the selectivity of S-3304 for MMP-2 and MMP-9 over other MMPs leads to an improved safety profile.[1][3] Further investigation into the comprehensive preclinical toxicology of S-3304 would require access to proprietary regulatory submission documents.
References
- 1. altasciences.com [altasciences.com]
- 2. Integration of in vivo genotoxicity and short-term carcinogenicity assays using F344 gpt delta transgenic rats: in vivo mutagenicity of 2,4-diaminotoluene and 2,6-diaminotoluene structural isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability and pharmacokinetics of oral S-3304, a novel matrix metalloproteinase inhibitor, in single and multiple dose escalation studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing S 3304 Activity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 3304 is a potent and specific inhibitor of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), also known as gelatinases.[1][2][3] These enzymes are key players in the degradation of the extracellular matrix (ECM), a critical process in cancer cell invasion, migration, and angiogenesis.[4][5] Upregulation of MMP-2 and MMP-9 is frequently associated with tumor progression and metastasis.[4][6] this compound's targeted inhibition of these gelatinases makes it a valuable tool for cancer research and a potential therapeutic agent.[2][3]
These application notes provide a comprehensive guide for assessing the in vitro activity of this compound in cell culture, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action & Signaling Pathway
This compound exerts its inhibitory effects by specifically targeting the catalytic activity of MMP-2 and MMP-9.[1] These enzymes are zinc-dependent endopeptidases that degrade components of the basement membrane, primarily type IV collagen, which is a major barrier to cancer cell invasion.[4][5] By inhibiting MMP-2 and MMP-9, this compound effectively blocks the breakdown of the ECM, thereby impeding cancer cell invasion, migration, and the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis.[2][3]
The signaling pathways leading to the expression and activation of MMP-2 and MMP-9 are complex and can be initiated by various growth factors and cytokines. Inhibition of MMP-2 and MMP-9 by this compound interferes with these downstream effects.
Data Presentation
Quantitative data for the in vitro inhibitory activity of this compound against MMP-2 and MMP-9 are summarized below.
| Target | IC50 Value | Reference |
| MMP-2 | 2 nM | [1] |
| MMP-9 | 10 nM | [1] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
To assess the activity of this compound in cell culture, a series of established in vitro assays can be employed. The following protocols are provided as a guide for researchers.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cell cultures.
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Wash cells with serum-free medium and then incubate with serum-free medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 24-48 hours.
-
Sample Preparation: Collect the conditioned media and centrifuge to remove cells and debris. Determine the protein concentration of each sample.
-
Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer. Load the samples onto a 10% polyacrylamide gel containing 1 mg/mL gelatin. Run the gel at 4°C.
-
Renaturation and Incubation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature. Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35).
-
Staining and Visualization: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes. Destain the gel until clear bands appear against a dark blue background. These clear bands indicate areas of gelatin degradation by MMPs.
-
Data Analysis: Scan the gel and quantify the intensity of the bands using densitometry software.
Matrigel Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a process inhibited by MMP inhibitors.
Protocol:
-
Chamber Preparation: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of transwell inserts (8 µm pore size) with the diluted Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium containing different concentrations of this compound. Seed the cells into the upper chamber of the coated transwell inserts.
-
Incubation: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Incubate the plate at 37°C for 24-48 hours.
-
Staining and Visualization: After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab. Fix the invading cells on the lower surface with methanol and stain with 0.5% crystal violet.
-
Quantification: Elute the crystal violet with a solubilization buffer and measure the absorbance at 570 nm. Alternatively, count the number of stained cells in several random fields under a microscope.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the collective migration of a sheet of cells, which is a hallmark of cancer cell motility.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Use a sterile pipette tip to create a "scratch" or cell-free gap in the monolayer.
-
Treatment and Imaging: Wash the wells to remove detached cells and replace the medium with fresh medium containing various concentrations of this compound. Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software. Calculate the percentage of wound closure for each condition.
Tube Formation Assay for Angiogenesis
This assay evaluates the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Protocol:
-
Plate Coating: Coat the wells of a multi-well plate with Matrigel and allow it to polymerize at 37°C.
-
Cell Seeding and Treatment: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in medium containing different concentrations of this compound.
-
Incubation and Imaging: Incubate the plate at 37°C for 4-18 hours. Monitor the formation of tube-like structures using a microscope and capture images.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using specialized image analysis software.
Conclusion
This compound is a specific and potent inhibitor of MMP-2 and MMP-9, making it a valuable research tool for studying cancer cell invasion, migration, and angiogenesis. The protocols outlined in these application notes provide a robust framework for researchers to assess the in vitro activity of this compound and to further investigate its therapeutic potential. Consistent and reproducible data can be generated by carefully following these methodologies.
References
- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro modulation of MMP-2 and MMP-9 in pediatric human sarcoma cell lines by cytokines, inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-3304 in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the matrix metalloproteinase (MMP) inhibitor, S-3304, for its potential application in in vivo mouse xenograft studies. This document includes details on its mechanism of action, available preclinical data, and detailed protocols for conducting xenograft experiments.
Introduction
S-3304 is an orally active, non-cytotoxic small molecule that functions as a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9).[1] These enzymes are key mediators in the degradation of the extracellular matrix, a process crucial for tumor growth, invasion, angiogenesis, and metastasis.[1] Preclinical studies have indicated that S-3304 possesses anti-angiogenic and anti-metastatic properties and has been shown to prolong survival in mouse xenograft models.[1][2]
Mechanism of Action
S-3304 exerts its anti-tumor effects by specifically targeting and inhibiting the enzymatic activity of MMP-2 and MMP-9. These gelatinases play a critical role in the breakdown of type IV collagen, a major component of the basement membrane. By inhibiting these MMPs, S-3304 is proposed to interfere with several key processes in cancer progression:
-
Inhibition of Angiogenesis: By preventing the degradation of the extracellular matrix, S-3304 can inhibit the formation of new blood vessels that are essential for tumor growth.[1]
-
Prevention of Tumor Invasion and Metastasis: The integrity of the basement membrane is a critical barrier to tumor cell invasion. By inhibiting MMP-2 and MMP-9, S-3304 helps maintain this barrier, thereby reducing the potential for local invasion and distant metastasis.[1]
Signaling Pathway
Caption: Mechanism of action of S-3304.
Preclinical Data
| Parameter | Description | Reference |
| Drug | S-3304 | [1] |
| Mouse Model | Not Specified for Xenograft | [1][2] |
| Tumor Type | Lewis Murine Lung Carcinoma, C-1H Human Colon Cancer | [1] |
| Administration Route | Oral | [1] |
| Dosage Range | 20 - 200 mg/kg | [1] |
| Observed Effects | Inhibition of angiogenesis, Potent inhibition of metastatic lung colonization and liver metastasis. | [1] |
| Tumor Growth Inhibition Data | Not Available | - |
Experimental Protocols
The following are detailed protocols for a typical in vivo mouse xenograft study designed to evaluate the efficacy of S-3304. These are generalized protocols and may require optimization based on the specific tumor cell line and mouse strain used.
Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line known to express MMP-2 and MMP-9.
-
Cell Culture: Culture the selected cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach using trypsin-EDTA.
-
Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in sterile PBS or serum-free medium. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The viability should be >95%.
-
Preparation for Injection: Adjust the cell concentration to the desired density for injection (typically 1 x 10⁶ to 10 x 10⁶ cells per 100-200 µL). For some cell lines, mixing the cell suspension 1:1 with Matrigel may be necessary to promote tumor establishment. Keep the cell suspension on ice until injection.
Mouse Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the injection site (typically the flank).
-
Subcutaneously inject the prepared cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
S-3304 Administration
-
Drug Preparation: Prepare S-3304 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose). The formulation should be prepared fresh daily.
-
Dosing:
-
Based on the anti-angiogenic and anti-metastatic studies, a starting dosage range of 20-200 mg/kg can be considered.[1] A dose-escalation study is recommended to determine the optimal therapeutic dose with minimal toxicity.
-
Administer the prepared S-3304 solution or suspension to the mice in the treatment group via oral gavage once or twice daily.
-
The control group should receive the vehicle only.
-
-
Treatment Duration: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.
Efficacy Evaluation and Endpoint
-
Tumor Growth Measurement: Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of significant distress or weight loss (>20%).
-
Tissue Collection: At the end of the study, tumors and other relevant tissues can be harvested for further analysis (e.g., histology, immunohistochemistry, or Western blotting to assess MMP-2/9 expression and activity).
Experimental Workflow Diagram
Caption: Experimental workflow for a mouse xenograft study.
References
Application Notes and Protocols for S-3304 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-3304 is a potent and specific, orally active, noncytotoxic inhibitor of matrix metalloproteinases (MMPs), with primary activity against MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B).[1][2][3] These enzymes are critical mediators of extracellular matrix (ECM) degradation and are implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis.[1][3] S-3304, a d-tryptophan derivative, has shown potential in preclinical and clinical settings for its antiangiogenic and antimetastatic properties.[1][3] These application notes provide a comprehensive guide for the preparation and use of S-3304 in cell-based assays to evaluate its efficacy and mechanism of action.
Mechanism of Action
S-3304 exerts its inhibitory effects by targeting the catalytic activity of MMP-2 and MMP-9. These zinc-dependent endopeptidases are key to the degradation of type IV collagen, a major component of the basement membrane. By inhibiting these MMPs, S-3304 can prevent the breakdown of the ECM, thereby hindering cancer cell invasion and migration.
Data Presentation
| Cell Line | Cancer Type | Assay Type | IC50 of S-3304 (µM) | Notes |
| e.g., HT-1080 | Fibrosarcoma | Gelatin Zymography | [Insert experimental value] | Known to secrete high levels of MMP-9. |
| e.g., MDA-MB-231 | Breast Cancer | Invasion Assay (Boyden Chamber) | [Insert experimental value] | Invasive breast cancer cell line. |
| e.g., U-87 MG | Glioblastoma | Cell Viability (MTT/XTT) | [Insert experimental value] | Assess cytotoxic or cytostatic effects. |
| [Insert Cell Line] | [Insert Cancer Type] | [Insert Assay Type] | [Insert experimental value] | [Insert relevant notes] |
Experimental Protocols
Preparation of S-3304 Stock Solution
The solubility of S-3304 in aqueous solutions is low. Therefore, a stock solution in an organic solvent is required.
Materials:
-
S-3304 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the S-3304 vial to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mM) of S-3304 in 100% DMSO.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) should be included in all experiments.
Gelatin Zymography Assay for MMP-2 and MMP-9 Activity
This protocol allows for the detection of the gelatinolytic activity of MMP-2 and MMP-9 secreted by cells into the culture medium.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
S-3304 stock solution
-
Phosphate-buffered saline (PBS)
-
Zymogram sample buffer (non-reducing)
-
Polyacrylamide gels (10%) copolymerized with 0.1% gelatin
-
Tris-Glycine SDS running buffer
-
Zymogram renaturing buffer (containing Triton X-100)
-
Zymogram developing buffer (containing Tris-HCl, CaCl2, and ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate or T-25 flask and allow them to adhere and reach 70-80% confluency in complete medium.
-
Wash the cells twice with serum-free medium.
-
Incubate the cells in serum-free medium containing various concentrations of S-3304 (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 24-48 hours.
-
-
Sample Preparation:
-
Collect the conditioned medium from each well.
-
Centrifuge the conditioned medium to pellet any detached cells and debris.
-
Determine the protein concentration of the supernatant.
-
Mix equal amounts of protein from each sample with non-reducing zymogram sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.
-
-
Enzyme Renaturation and Development:
-
Carefully remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer with gentle agitation.
-
Incubate the gel in zymogram developing buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
-
-
Quantification:
-
Image the gel and quantify the band intensities using densitometry software (e.g., ImageJ).
-
Visualizations
Signaling Pathway of MMP-2 and MMP-9 Inhibition
Caption: S-3304 inhibits the activity of MMP-2 and MMP-9, preventing ECM degradation.
Experimental Workflow for S-3304 in a Cell-Based Assay
Caption: Workflow for evaluating S-3304's effect on cancer cells in vitro.
References
Application Notes and Protocols for Film In Situ Zymography (FIZ) in S-3304 Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Film In Situ Zymography (FIZ) to assess the pharmacodynamics of S-3304, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) and MMP-9.
Introduction to S-3304 and the Role of FIZ
S-3304 is an orally active, non-cytotoxic small molecule inhibitor targeting MMP-2 and MMP-9, enzymes that play a critical role in tumor invasion, metastasis, and angiogenesis through the degradation of the extracellular matrix.[1][2][3] The pharmacodynamic (PD) activity of S-3304, specifically its ability to inhibit MMP activity within the tumor microenvironment, can be effectively visualized and quantified using Film In Situ Zymography (FIZ).
FIZ is a powerful technique that provides spatial and quantitative information on proteolytic activity directly within tissue sections.[4] Unlike traditional methods like immunohistochemistry, which detects the presence of the enzyme protein, FIZ specifically measures the functional enzyme activity.[4] This makes it an invaluable tool in preclinical and clinical studies to confirm target engagement and to determine the effective biological dose of MMP inhibitors like S-3304.[1][3]
Principle of Film In Situ Zymography (FIZ)
The FIZ technique involves placing a frozen tissue section onto a polyester film coated with a thin, uniform layer of gelatin, the primary substrate for MMP-2 and MMP-9.[4] The section is incubated at 37°C, allowing the MMPs present in the tissue to digest the gelatin film. After incubation, the film is stained, revealing areas of gelatinolysis as clear, unstained zones against a stained background. The size and intensity of these unstained areas are proportional to the level of MMP activity.[4] By comparing tissue sections from treated and untreated subjects, the degree of MMP inhibition by S-3304 can be quantified.
Application of FIZ in S-3304 Clinical Trials
A phase I clinical trial of S-3304 in patients with advanced solid tumors successfully employed FIZ to demonstrate the intratumoral MMP inhibitory activity of the drug.[1][3] Paired tumor biopsies were taken before and after treatment with S-3304, and FIZ was used as a biomarker to assess the drug's effect.[1][3]
Quantitative Pharmacodynamic Data
The study demonstrated a dose-dependent inhibition of MMP activity in tumor biopsies. The following table summarizes the mean inhibition of MMP activity at different dose levels of S-3304 administered twice daily (BID).
| Dose Level (DL) | S-3304 Dose (mg BID) | Mean Inhibition of MMP Activity (%) |
| DL1 | 800 | Strong Inhibition |
| DL2 | 1600 | Strong Inhibition |
| DL3 | 2400 | Strong Inhibition |
| DL4 | 3200 | Variable Inhibition* |
*Note: The negative mean inhibitory activity calculated for DL4 was due to one patient with a significant increase in MMP activity.[1][3] Overall, 17 out of 18 patients showed inhibition of MMP activity after S-3304 administration.[1][3]
Experimental Protocols
The following are detailed protocols for performing FIZ to assess the pharmacodynamics of S-3304.
Protocol 1: Preparation of Gelatin-Coated Films
This protocol describes the preparation of the gelatin-coated polyester films used as the substrate in FIZ.
Materials:
-
Polyester film (e.g., Mylar®)
-
Gelatin from porcine skin (Type A)
-
Biebrich Scarlet stain
-
Distilled water
-
Incubation buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.2 mM NaN3)
-
Staining solution (0.25% w/v Biebrich Scarlet in 50% methanol, 10% acetic acid)
-
Destaining solution (50% methanol, 10% acetic acid)
Procedure:
-
Film Preparation: Cut the polyester film into slides of a standard size (e.g., 25 x 75 mm).
-
Gelatin Solution Preparation: Prepare a 1% (w/v) gelatin solution by dissolving gelatin in distilled water at 60°C.
-
Coating the Film: Dip the polyester slides into the warm gelatin solution for 10-15 seconds.
-
Drying: Carefully remove the slides and allow them to air dry in a vertical position in a dust-free environment at room temperature. A thin, uniform gelatin layer should form.
-
Storage: Store the prepared gelatin-coated films at 4°C until use.
Protocol 2: Film In Situ Zymography (FIZ) Procedure
This protocol details the steps for performing FIZ on frozen tumor biopsy sections.
Materials:
-
Gelatin-coated films (from Protocol 1)
-
Frozen tumor tissue sections (5-10 µm thick) mounted on standard glass slides
-
Incubation buffer (as above)
-
Staining and destaining solutions (as above)
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ, FIJI)
Procedure:
-
Tissue Section Preparation: Obtain paired frozen tumor biopsies (pre- and post-S-3304 treatment). Cut 5-10 µm thick sections using a cryostat and mount them on glass slides.
-
Incubation:
-
Place a gelatin-coated film, gelatin side down, directly onto the tissue section on the glass slide.
-
Apply a small amount of incubation buffer to the interface to ensure good contact.
-
Incubate the slide assembly in a humidified chamber at 37°C for a predetermined optimal time (e.g., 2-18 hours, to be optimized for the specific tissue type).
-
-
Staining:
-
After incubation, carefully peel the gelatin film off the tissue section.
-
Immerse the film in the Biebrich Scarlet staining solution for 30 minutes at room temperature.
-
-
Destaining:
-
Transfer the stained film to the destaining solution.
-
Destain for 10-15 minutes, or until the areas of gelatinolysis are clearly visible as white to pale pink zones against a red background.
-
-
Drying and Mounting: Air dry the film and mount it on a clean glass slide for imaging.
Protocol 3: Quantitative Image Analysis
This protocol outlines the procedure for quantifying the MMP activity from the FIZ films.
Procedure:
-
Image Acquisition: Digitize the stained and destained FIZ films using a microscope equipped with a digital camera or a high-resolution scanner. Ensure consistent lighting and magnification for all samples.
-
Image Processing:
-
Open the images in an image analysis software (e.g., ImageJ).
-
Convert the images to 8-bit grayscale.
-
Invert the images so that the areas of lysis (low staining) have high pixel intensity.
-
-
Quantification:
-
Define a region of interest (ROI) corresponding to the area of the tissue section on the film.
-
Measure the mean pixel intensity within the ROI. This value is directly proportional to the MMP activity.
-
-
Calculation of Inhibition:
-
Calculate the percentage of MMP inhibition for each patient using the following formula: % Inhibition = [1 - (Mean Pixel Intensity_post-treatment / Mean Pixel Intensity_pre-treatment)] * 100
-
Mandatory Visualizations
Signaling Pathway of MMP-2 and MMP-9 in Cancer Progression
Caption: S-3304 inhibits active MMP-2 and MMP-9, blocking ECM degradation.
Experimental Workflow for FIZ Pharmacodynamic Assessment
Caption: Workflow for assessing S-3304 pharmacodynamics using FIZ.
Logical Relationship of FIZ Data Interpretation
Caption: Interpreting FIZ results to determine S-3304 efficacy.
References
- 1. scispace.com [scispace.com]
- 2. Image processing routine for quantitative analysis — Imaging statistics [guiwitz.github.io]
- 3. Preparation and physicochemical characterization of films prepared with salmon skin gelatin extracted by a trypsin-aided process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Fabrication of Free-Standing Gelatin Thin Films via the Gelation and Drying of Liquid Foam Films - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for Dorsal Air-Sac (DAS) Assay for Angiogenesis with S-3304
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The dorsal air-sac (DAS) assay is a widely utilized in vivo model to study angiogenesis and to evaluate the efficacy of pro- or anti-angiogenic compounds. This document provides detailed application notes and protocols for conducting the DAS assay to assess the anti-angiogenic properties of S-3304, a potent and specific inhibitor of Matrix Metalloproteinase-2 (MMP-2) and MMP-9.
S-3304 is a small molecule inhibitor that has demonstrated anti-angiogenic effects by targeting MMPs, which are key enzymes involved in the degradation of the extracellular matrix, a crucial step in endothelial cell migration and new vessel formation. These notes are intended to guide researchers in the standardized application of the DAS assay for the evaluation of S-3304 and similar compounds.
Data Presentation
Table 1: Illustrative Quantitative Analysis of S-3304 on Angiogenesis in the Dorsal Air-Sac Assay
| Treatment Group | Dose (mg/kg/day, p.o.) | Number of Newly Formed Blood Vessels (Mean ± SD) | Inhibition of Angiogenesis (%) | p-value vs. Vehicle Control |
| Vehicle Control | 0 | 45.3 ± 5.8 | 0% | - |
| S-3304 | 20 | 31.7 ± 4.2 | 30% | <0.05 |
| S-3304 | 50 | 22.1 ± 3.9 | 51% | <0.01 |
| S-3304 | 100 | 15.9 ± 3.1 | 65% | <0.001 |
| S-3304 | 200 | 11.8 ± 2.5 | 74% | <0.001 |
Note: The data presented in this table is illustrative and based on the known effective dose range of 20-200 mg/kg for S-3304 in the dorsal air-sac assay. The values are representative of typical results from such an experiment but are not from a specific cited study. Actual results may vary based on experimental conditions.
Experimental Protocols
Dorsal Air-Sac (DAS) Assay Protocol
Objective: To evaluate the anti-angiogenic effect of S-3304 in a mouse model.
Materials:
-
Animals: 8-10 week old male C57BL/6 mice.
-
Tumor Cells: B16-BL6 murine melanoma cells or Lewis Lung Carcinoma (LLC) cells.
-
Culture Medium: DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Chamber: Millipore chambers (or similar) with a 0.45 µm pore size filter membrane.
-
S-3304: To be dissolved in a suitable vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose).
-
Anesthetics: Ketamine/Xylazine cocktail or Isoflurane.
-
Surgical Instruments: Scissors, forceps.
-
Syringes and Needles: For air injection and cell loading.
-
Quantification Tool: Stereomicroscope with a camera and image analysis software, or 51Cr-labeled red blood cells and a gamma counter.
Procedure:
-
Cell Culture: Culture B16-BL6 or LLC cells in standard conditions until they reach 80-90% confluency.
-
Animal Preparation: Anesthetize the mice. Shave the dorsal area and disinfect with 70% ethanol.
-
Air Sac Formation: Lift the dorsal skin and inject 5-10 ml of sterile air to create an air sac.
-
Chamber Preparation: Harvest and resuspend the tumor cells to a concentration of 2 x 10^6 cells/ml. Load 0.2 ml of the cell suspension into the Millipore chamber.
-
Chamber Implantation: Make a small incision in the dorsal skin and implant the chamber into the air sac. Close the incision with surgical clips or sutures.
-
Compound Administration: Randomly divide the mice into control and treatment groups. Administer S-3304 orally at the desired doses (e.g., 20, 50, 100, 200 mg/kg) or the vehicle control daily for a period of 5-7 days.
-
Angiogenesis Evaluation: After the treatment period, euthanize the mice. Carefully dissect the dorsal skin flap containing the chamber.
-
Quantification:
-
Vessel Counting: Place the skin flap under a stereomicroscope and count the number of newly formed blood vessels growing towards the chamber.
-
Hemoglobin Assay: Alternatively, quantify the blood volume in the granulation tissue around the chamber using a hemoglobin assay.
-
51Cr-labeled RBC method: For a more quantitative approach, inject 51Cr-labeled red blood cells intravenously before sacrifice and measure the radioactivity in the tissue surrounding the chamber using a gamma counter.[1]
-
-
Data Analysis: Calculate the mean number of vessels or blood volume for each group. Determine the percentage of inhibition compared to the vehicle control. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
Mandatory Visualizations
Signaling Pathway of S-3304 in Angiogenesis Inhibition
References
Application Notes and Protocols: Quantifying MMP-2 and MMP-9 Inhibition by S 3304
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 3304 is a novel, orally active, and non-cytotoxic D-tryptophan derivative that has been identified as a potent and specific inhibitor of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9).[1][2][3] These two enzymes, also known as gelatinase A and gelatinase B, respectively, are key players in the degradation of the extracellular matrix (ECM). Their dysregulation is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis.[1][2] Preclinical studies have demonstrated the anti-angiogenic and anti-metastatic activity of this compound.[1] Furthermore, a phase I clinical trial in patients with advanced solid tumors has shown that this compound is well-tolerated and achieves plasma concentrations sufficient to inhibit its target enzymes.[1][2]
These application notes provide a comprehensive overview of the methods used to quantify the inhibitory activity of this compound against MMP-2 and MMP-9, present available data in a structured format, and detail the relevant signaling pathways.
Data Presentation
While specific IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound against MMP-2 and MMP-9 are not publicly available in the reviewed literature, preclinical and clinical studies consistently refer to it as a "potent" inhibitor.[1][2][4] The tables below are structured to accommodate such quantitative data once it becomes available through further experimental investigation. A representative protocol for determining these values is provided in the "Experimental Protocols" section.
Table 1: In Vitro Inhibitory Activity of this compound against MMP-2 and MMP-9
| Analyte | Parameter | Value | Assay Method |
| MMP-2 | IC50 | Data not available | Fluorogenic Substrate Assay |
| MMP-9 | IC50 | Data not available | Fluorogenic Substrate Assay |
| MMP-2 | Ki | Data not available | Enzyme Kinetics Assay |
| MMP-9 | Ki | Data not available | Enzyme Kinetics Assay |
Table 2: Cellular and In Vivo Inhibition of MMP Activity by this compound
| Model System | Method | Endpoint Measured | Observed Effect |
| Human Tumor Xenografts in Mice | In Vivo Administration | Tumor Angiogenesis | Inhibition of angiogenesis |
| Murine Lung Carcinoma Metastasis Model | In Vivo Administration | Lung Metastasis | Potent inhibition of metastasis |
| Human Colon Cancer Liver Metastasis Model | In Vivo Administration | Liver Metastasis | Potent inhibition of metastasis |
| Advanced Solid Tumor Patients (Phase I) | Film In Situ Zymography (FIZ) of Tumor Biopsies | Intratumoral MMP Activity | Significant inhibition of MMP activity |
Experimental Protocols
Determination of IC50 Values using a Fluorogenic Substrate Assay
This protocol outlines a standard method to determine the IC50 values of this compound against recombinant human MMP-2 and MMP-9.
Materials:
-
Recombinant human MMP-2 and MMP-9 (active forms)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Dilute recombinant MMP-2 and MMP-9 to the desired working concentration in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid solvent effects.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the this compound serial dilutions to the test wells.
-
Add 10 µL of solvent control to the control wells.
-
Add 20 µL of the diluted enzyme to all wells except the blank.
-
Add 20 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation: Add 20 µL of the fluorogenic MMP substrate to all wells to initiate the reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm) at 37°C. Record readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(1 - (V_inhibitor / V_control)) * 100] against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Gelatin Zymography for Assessing MMP-2 and MMP-9 Inhibition in Biological Samples
This protocol is used to detect and quantify the activity of MMP-2 and MMP-9 in complex biological samples such as cell culture supernatants or tissue extracts, and to assess the inhibitory effect of this compound.
Materials:
-
Samples (e.g., conditioned cell culture media, tissue lysates)
-
This compound
-
SDS-PAGE equipment
-
10% (w/v) polyacrylamide gels copolymerized with 1 mg/mL gelatin
-
Sample Buffer (non-reducing)
-
Renaturation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2.5% Triton X-100)
-
Development Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)
-
Staining Solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining Solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation:
-
For cell culture studies, grow cells to near confluence and then incubate in serum-free media with or without various concentrations of this compound for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cellular debris.
-
Determine the protein concentration of the samples.
-
-
Electrophoresis:
-
Mix equal amounts of protein from each sample with non-reducing sample buffer.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the electrophoresis at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in Renaturation Buffer with gentle agitation to remove SDS.
-
Incubate the gel in Development Buffer overnight at 37°C.
-
-
Staining and Destaining:
-
Stain the gel with Staining Solution for 1-2 hours.
-
Destain the gel with Destaining Solution until clear bands of gelatinolysis appear against a blue background.
-
-
Data Analysis:
-
The areas of gelatin degradation, representing MMP activity, will appear as clear bands. Pro-MMP-9 and pro-MMP-2 will appear at approximately 92 kDa and 72 kDa, respectively. Active forms will appear at lower molecular weights.
-
Quantify the intensity of the bands using densitometry software.
-
Compare the band intensities of this compound-treated samples to the untreated control to determine the extent of inhibition.
-
Film In Situ Zymography (FIZ) for Intratumoral MMP Activity
This technique allows for the localization and semi-quantification of MMP activity directly within tissue sections, as was performed in the clinical evaluation of this compound.[1][2]
Materials:
-
Fresh-frozen tumor biopsy sections
-
Photographic emulsion-coated slides or a specific film for in situ zymography
-
Incubation Buffer (similar to Development Buffer in gelatin zymography)
-
Control slides with a broad-spectrum MMP inhibitor (e.g., EDTA)
-
Microscope with dark-field illumination
Procedure:
-
Tissue Preparation: Cut fresh-frozen tumor biopsies into thin sections (e.g., 5-10 µm) using a cryostat.
-
Slide Application: Mount the tissue sections onto the emulsion-coated slides.
-
Incubation:
-
Incubate the slides in a humidified chamber with Incubation Buffer at 37°C for a predetermined time (e.g., 2-18 hours). The incubation time will need to be optimized.
-
For negative controls, incubate adjacent sections in Incubation Buffer containing a potent MMP inhibitor.
-
-
Development and Visualization:
-
After incubation, develop the photographic emulsion according to the manufacturer's instructions.
-
Analyze the slides under a dark-field microscope. Areas of MMP activity will appear as bright signals due to the digestion of the gelatin in the emulsion.
-
-
Data Analysis:
-
Quantify the brightness and area of the signals using image analysis software.
-
Compare the signal intensity in pre- and post-treatment biopsies to assess the in vivo inhibitory effect of this compound.
-
Mandatory Visualizations
Caption: Workflow for quantifying MMP-2 and MMP-9 inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]
- 3. Roles of MMP-2 and MMP-9 and their associated molecules in the pathogenesis of keloids: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-3304 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-3304 is a potent and selective small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases. The PIM kinase family, consisting of PIM-1, PIM-2, and PIM-3, plays a crucial role in regulating cell survival, proliferation, and apoptosis.[1] Upregulation of PIM kinases is observed in various hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[2][3] S-3304 is being investigated for its therapeutic potential in treating advanced solid tumors.[4] These application notes provide detailed experimental protocols for evaluating the efficacy of S-3304 in cancer cell lines.
Mechanism of Action
PIM kinases are constitutively active and downstream effectors of many cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway.[5] They exert their oncogenic effects by phosphorylating a range of downstream targets involved in cell cycle progression and apoptosis. Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitor p21, and the translation regulator 4E-BP1.[3][6] By inhibiting PIM kinases, S-3304 is expected to decrease the phosphorylation of these substrates, leading to cell cycle arrest and induction of apoptosis in cancer cells.
Quantitative Data Summary
| Cell Line | Cancer Type | SGI-1776 IC50 (nM) |
| 22Rv1 | Prostate Cancer | Low nM range |
| PC3 | Prostate Cancer | Low nM range |
| C4-2B | Prostate Cancer | Low nM range |
| MV-4-11 | Acute Myeloid Leukemia | ~100 |
| MOLM-13 | Acute Myeloid Leukemia | ~100 |
| OCI-AML-3 | Acute Myeloid Leukemia | >1000 |
Data adapted from studies on SGI-1776, a first-generation PIM inhibitor.[3][6] Actual IC50 values for S-3304 may vary.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to determine the effect of S-3304 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
S-3304 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[7]
-
Prepare serial dilutions of S-3304 in complete culture medium. It is recommended to start with a concentration range guided by the IC50 values of similar PIM inhibitors (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest S-3304 concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of S-3304.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by S-3304 using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
S-3304 (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.[9]
-
Treat the cells with various concentrations of S-3304 (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[9]
Western Blot Analysis of PIM Kinase Downstream Targets
This protocol assesses the effect of S-3304 on the phosphorylation status of key PIM kinase substrates.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
S-3304 (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: phospho-BAD (Ser112), BAD, phospho-4E-BP1 (Thr37/46), 4E-BP1, p21, and a loading control (e.g., β-actin or GAPDH).[6][11]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with S-3304 at the desired concentrations and time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify the changes in protein phosphorylation.
Visualizations
References
- 1. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of PIM kinases as a potential treatment for urothelial carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. apexbt.com [apexbt.com]
- 6. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of the Novel PIM Kinase Inhibitor KMU-470 in RAW 264.7 Cells through the TLR4-NF-κB-NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Measurement of S 3304 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 3304 is a novel, orally active, and potent inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 and MMP-9.[1] These enzymes are crucial in the degradation of the extracellular matrix, a process implicated in tumor invasion, metastasis, and angiogenesis. The metabolic fate of this compound is a critical aspect of its pharmacological profiling. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3]
Metabolic Pathway of this compound
Pharmacokinetic studies have identified three primary hydroxylated metabolites of this compound in plasma. The metabolic transformations occur on the tryptophan and methylphenyl moieties of the parent compound.
Caption: Metabolic pathway of this compound to its hydroxylated metabolites.
Quantitative Analysis of this compound and its Metabolites by LC-MS/MS
The following protocol describes a representative method for the simultaneous quantification of this compound and its three main metabolites in human plasma. This method is based on established bioanalytical techniques for small molecule sulfonamides and is intended as a template for method development and validation.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[4]
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
A reverse-phase C18 column is suitable for the separation of this compound and its more polar metabolites.
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is recommended for high selectivity and sensitivity.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3500 V |
| MRM Transitions | See Table 2 |
Table 1: Representative MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | Optimized Value |
| Fragment 2 | Optimized Value | ||
| 4'-OH-methyl this compound | [M+H]⁺ | Fragment 1 | Optimized Value |
| Fragment 2 | Optimized Value | ||
| 5-OH this compound | [M+H]⁺ | Fragment 1 | Optimized Value |
| Fragment 2 | Optimized Value | ||
| 6-OH this compound | [M+H]⁺ | Fragment 1 | Optimized Value |
| Fragment 2 | Optimized Value | ||
| Internal Standard | [M+H]⁺ | Fragment 1 | Optimized Value |
Note: The exact m/z values for precursor and product ions, as well as collision energies, must be determined experimentally by infusing pure standards of each analyte into the mass spectrometer.
Method Validation Parameters (Representative)
A bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table presents typical acceptance criteria.
Table 2: Representative Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quant. | Signal-to-Noise Ratio ≥ 10 |
| Intra-day Precision | ≤ 15% RSD (≤ 20% at LLOQ) |
| Inter-day Precision | ≤ 15% RSD (≤ 20% at LLOQ) |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Stability | Within ±15% of nominal concentration under test conditions |
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites from plasma samples is depicted below.
References
Troubleshooting & Optimization
improving S 3304 solubility for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of S 3304 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, non-cytotoxic inhibitor of matrix metalloproteinases (MMPs), with high specificity for MMP-2 and MMP-9.[1][2][3] As a D-tryptophan derivative, it plays a role in inhibiting angiogenesis and tumor growth by preventing the degradation of the extracellular matrix.[1][2]
Q2: What is the known solubility of this compound?
The solubility of this compound in Dimethyl Sulfoxide (DMSO) has been determined to be 83.3 mg/mL, which corresponds to a molar concentration of 179.31 mM.
Q3: What is the recommended starting point for preparing this compound for an in vitro assay?
The most common initial step is to prepare a concentrated stock solution in a water-miscible organic solvent, such as DMSO. A typical stock solution concentration is 10 mM in 100% DMSO. This stock can then be diluted into your aqueous assay buffer or cell culture medium to achieve the desired final concentration.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%. Some sources recommend not exceeding 0.1% for sensitive cell lines or long-term experiments.
Troubleshooting Guide: Solubility Issues with this compound
This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.
Problem 1: this compound powder does not dissolve in the primary organic solvent (e.g., DMSO).
-
Possible Cause: The compound has low solubility even in organic solvents, or the solvent quality is poor.
-
Solutions:
-
Gentle Heating: Warm the solution in a 37°C water bath.
-
Sonication: Use a sonicator for a few minutes to aid dissolution.
-
Vortexing: Vigorous vortexing can help break up powder aggregates.
-
Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power.
-
Problem 2: A precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Causes:
-
The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
The final concentration of the organic co-solvent (DMSO) is too low to maintain the solubility of this compound.
-
Rapid addition of the DMSO stock creates localized high concentrations, leading to precipitation.
-
-
Solutions:
-
Optimize Dilution Technique: Pre-warm the aqueous buffer or medium to 37°C. While gently vortexing or swirling the medium, add the this compound stock solution drop-wise and slowly. This helps to disperse the compound quickly and avoid localized supersaturation.
-
Serial Dilution: Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of pre-warmed medium, ensure it is fully dissolved, and then add this intermediate dilution to the final culture volume.
-
Lower the Final Concentration: If precipitation persists, your target concentration may be too high. Consider performing a dose-response experiment starting from a lower, more soluble concentration.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) may be necessary to keep this compound in solution.
-
Problem 3: The solution is initially clear but becomes cloudy or shows a precipitate over time during incubation.
-
Possible Cause: this compound may be unstable at the pH and temperature of the cell culture, leading to degradation and precipitation of byproducts. Tryptophan and its derivatives can be susceptible to degradation in cell culture media.
-
Solutions:
-
Prepare Fresh Solutions: Prepare the final working solution of this compound immediately before use.
-
pH Considerations: As a tryptophan derivative, the solubility of this compound may be pH-dependent. While altering the pH of cell culture media is generally not advisable, for enzymatic assays, you may be able to adjust the buffer pH to a more favorable range for solubility, provided it does not affect enzyme activity.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 464.56 g/mol | MyBioSource |
| Solubility in DMSO | 83.3 mg/mL (179.31 mM) | MyBioSource |
| Recommended Stock Solution | 10 mM in 100% DMSO | General Practice |
| Recommended Final DMSO % in cell culture | ≤ 0.5% | General Practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution (Molecular Weight = 464.56 g/mol ).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) or brief sonication may be used to assist dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your desired volume of cell culture medium. Ensure the final DMSO concentration will be ≤ 0.5%.
-
In a sterile conical tube, add the pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, slowly add the calculated volume of the this compound stock solution drop-wise.
-
Continue to mix the solution for a few seconds to ensure homogeneity.
-
Use the freshly prepared working solution immediately for your experiment.
-
Protocol 3: Troubleshooting Precipitation using a Co-Solvent Formulation (for non-cell-based assays)
Note: This protocol is adapted from an in vivo formulation and should be used with caution in in vitro assays, as the co-solvents may interfere with the experimental results. It is recommended to run appropriate vehicle controls.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Phosphate Buffered Saline (PBS) or other aqueous buffer
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, mix 1 part of the DMSO stock solution with 4 parts of PEG300. Mix thoroughly.
-
Add 0.5 parts of Tween-80 to the mixture and mix until a clear solution is formed.
-
Slowly add 4.5 parts of the aqueous buffer to the mixture while vortexing to bring the solution to the final volume.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for preparing this compound.
References
Technical Support Center: Compound S3304
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of Compound S3304 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Compound S3304?
For initial stock solutions, it is recommended to use dimethyl sulfoxide (DMSO). Subsequently, the DMSO stock solution can be diluted into the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: How should I store the stock solution of Compound S3304?
Stock solutions of Compound S3304 in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.
Q3: Is Compound S3304 stable in aqueous solutions like PBS or cell culture media?
The stability of Compound S3304 in aqueous solutions can be influenced by several factors including pH, temperature, and exposure to light. It is recommended to prepare fresh dilutions in aqueous buffers or media immediately before use. For long-term experiments, the stability should be validated under your specific experimental conditions.
Q4: Can the presence of serum in the cell culture medium affect the stability and activity of Compound S3304?
Yes, components in serum, such as proteins and enzymes, can potentially bind to or metabolize Compound S3304. This can affect its free concentration and stability. It is recommended to perform preliminary experiments to assess the impact of serum on the compound's efficacy in your specific cell culture system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Compound S3304 in cell culture medium. | The solubility limit of the compound in the aqueous medium has been exceeded. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still within the tolerated range for your cells. - Prepare a more diluted stock solution to minimize the amount of solvent added to the medium. - Warm the cell culture medium to 37°C before adding the compound. - Vortex the diluted compound solution gently before adding it to the cell culture plates. |
| Inconsistent or lower-than-expected biological activity. | - Degradation of the compound: The compound may be unstable under the experimental conditions (e.g., temperature, pH, light exposure). - Interaction with media components: The compound may be binding to serum proteins or other components in the medium. - Cell density: High cell densities can lead to faster metabolism of the compound. | - Assess Stability: Perform a stability study by incubating Compound S3304 in the cell culture medium over time and analyzing its concentration using methods like HPLC or LC-MS. - Reduce Serum Concentration: If possible, test the compound's activity in low-serum or serum-free media. - Optimize Cell Seeding Density: Ensure consistent cell numbers across experiments. - Replenish Compound: For long-term experiments, consider replenishing the medium with a fresh compound at regular intervals. |
| High background signal or off-target effects. | - Compound degradation products: Degradants may have their own biological activity. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Confirm Compound Integrity: Use analytical methods to check for the presence of degradation products. - Solvent Control: Always include a vehicle control (medium with the same concentration of solvent) in your experiments to account for any solvent-induced effects. |
Experimental Protocols
Protocol 1: Assessment of Compound S3304 Stability in Cell Culture Media
This protocol outlines a method to determine the stability of Compound S3304 in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Compound S3304
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
HPLC system with a suitable column (e.g., C18)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
-
Acetonitrile (ACN) or other suitable organic solvent
-
Milli-Q or ultrapure water
Procedure:
-
Prepare a stock solution of Compound S3304 in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with Compound S3304 to a final concentration of 10 µM.
-
Aliquot the mixture into separate microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each designated time point, take one tube and stop the degradation process by adding an equal volume of cold ACN to precipitate proteins.
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the concentration of the remaining Compound S3304 by HPLC. The peak area of the compound at each time point is compared to the peak area at time 0 to determine the percentage of the compound remaining.
Visualizations
Technical Support Center: Overcoming Poor Oral Absorption of S 3304
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with S 3304, a potent and selective inhibitor of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9. While this compound has demonstrated systemic exposure following oral administration in clinical trials, researchers may encounter challenges with its bioavailability, particularly in preclinical models or when aiming for higher target concentrations.[1][2]
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address and overcome potential issues related to the oral absorption of this compound.
Troubleshooting Guide
This section addresses common problems encountered during in vivo experiments with orally administered this compound.
Problem 1: Low or Variable Plasma Concentrations of this compound After Oral Dosing
Possible Cause 1: Poor Aqueous Solubility
Many new chemical entities exhibit poor water solubility, which is a primary reason for low oral absorption.[3][4][5][6][7] If the drug does not dissolve in the gastrointestinal fluids, it cannot be absorbed.
Solution:
-
Particle Size Reduction: Decreasing the particle size of the this compound powder increases the surface area available for dissolution.[7]
-
Micronization: Techniques like milling can reduce particle size to the micron range.
-
Nanonization: Formulating this compound as nanoparticles can further enhance dissolution rates.[3]
-
-
Formulation in Amorphous State: The amorphous form of a drug is typically more soluble than its stable crystalline form.[8]
Possible Cause 2: Poor Permeability
The drug may dissolve but might not efficiently cross the intestinal membrane to enter the bloodstream. The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their solubility and permeability.[8]
Solution:
-
Lipid-Based Formulations: These formulations can enhance absorption by presenting the drug in a solubilized form and can utilize lipid absorption pathways.[10][11]
-
Use of Permeation Enhancers: These are excipients that can transiently increase the permeability of the intestinal membrane.
Possible Cause 3: First-Pass Metabolism
The drug may be absorbed from the gut but is then extensively metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[5]
Solution:
-
Co-administration with Enzyme Inhibitors: In a research setting, co-administering this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) can help determine the extent of first-pass metabolism.
-
Lipid-Based Formulations: As mentioned, some lipid-based systems can promote lymphatic transport, which partially bypasses the liver and can reduce first-pass metabolism.[12]
Problem 2: Inconsistent Results Between Different In Vivo Experiments
Possible Cause 1: Food Effects
The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption. A clinical study on this compound noted that a high-fat diet reduced the maximum plasma concentration (Cmax) but did not alter the total drug exposure (AUC).[1]
Solution:
-
Standardize Feeding Protocols: Ensure that all animals in your studies are fasted for a consistent period before dosing or are fed a standardized diet.
-
Investigate Food Effects: Conduct pilot studies with and without food to characterize the effect on this compound's pharmacokinetics in your specific animal model.
Possible Cause 2: Inadequate Formulation Preparation
The method of preparing the oral dose (e.g., simple suspension in water) may not be robust, leading to inconsistent dosing.
Solution:
-
Develop a Standardized Formulation Protocol: Utilize a well-defined vehicle for administration. For preclinical studies, a suspension using vehicles like 0.5% carboxymethylcellulose (CMC) is common.
-
Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosage.
Diagrams: Workflows and Pathways
// Nodes start [label="Low/Variable In Vivo\nOral Absorption of this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sol [label="Assess Physicochemical\nProperties (Solubility)", fillcolor="#FBBC05", fontcolor="#202124"]; poor_sol [label="Poor Solubility\nIdentified", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_strat [label="Implement Solubility\nEnhancement Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"];
check_perm [label="Assess Permeability\n(e.g., Caco-2 assay)", fillcolor="#FBBC05", fontcolor="#202124"]; poor_perm [label="Poor Permeability\nIdentified", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; perm_strat [label="Implement Permeability\nEnhancement Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"];
evaluate [label="Re-evaluate In Vivo\nPharmacokinetics", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_sol; check_sol -> poor_sol [label="Low"]; check_sol -> check_perm [label="High"]; poor_sol -> sol_strat; sol_strat -> evaluate;
check_perm -> poor_perm [label="Low"]; poor_perm -> perm_strat; perm_strat -> evaluate;
{rank=same; check_sol; check_perm;} } dot Caption: Troubleshooting workflow for poor oral absorption.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic parameters for this compound from human studies?
A1: In single-dose studies with healthy volunteers, this compound showed dose-linear increases in Cmax and AUC up to 800 mg. The time to maximum concentration (tmax) was typically 2-3 hours, and the half-life (t1/2) was around 9.5-15.5 hours.[1] A high-fat meal was noted to decrease the Cmax but did not significantly change the total exposure (AUC).[1]
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?
A2: The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[8] Although the specific BCS class for this compound is not publicly available, its characteristics as a novel synthetic compound suggest it could potentially be a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. Identifying the correct class is crucial as it guides the selection of the most appropriate bioavailability enhancement strategy.[9]
Q3: How can I prepare a simple lipid-based formulation for a preclinical study?
A3: A simple lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), can be prepared by mixing an oil (e.g., Labrafil® M 1944 CS), a surfactant (e.g., Cremophor® EL), and a cosolvent (e.g., Transcutol® HP). The this compound compound would be dissolved in this mixture. The ratios of these components need to be optimized to ensure the drug remains dissolved and the system readily emulsifies in aqueous media.
Q4: What in vitro tests can I perform to predict the success of a new formulation?
A4: Before moving to in vivo studies, you can perform several in vitro tests:
-
Kinetic Solubility Assays: To confirm that your formulation improves the solubility of this compound in simulated gastric and intestinal fluids.
-
Dissolution Testing: Using a USP dissolution apparatus to measure the rate and extent of this compound release from the formulation.
-
Caco-2 Permeability Assays: To assess if the formulation improves the transport of this compound across a monolayer of intestinal cells, which serves as a model of the intestinal barrier.[13]
Q5: Are there any known transporters or metabolic pathways that affect this compound absorption?
A5: Clinical studies suggest that this compound does not significantly affect CYP3A4 activity.[1] Less than 1% of this compound is excreted unchanged in the urine, indicating it is likely metabolized.[1] However, specific transporters (like P-glycoprotein) or the exact metabolic pathways have not been detailed in the available literature. If efflux transporters are suspected to limit absorption, formulation strategies that inhibit these transporters could be explored.
Data Presentation: Pharmacokinetic Parameters
The table below summarizes the reported pharmacokinetic data for this compound in healthy volunteers after a single oral dose. This serves as a baseline for comparison when developing new formulations.
Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Volunteers (Fasting) [1]
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC₀-∞ (ng·h/mL) | t½ (hr) |
| 200 mg | 13,812 | 2.0 - 3.0 | 79,219 | 9.5 - 15.5 |
| 400 mg | 29,881 | 2.0 - 3.0 | 163,892 | 9.5 - 15.5 |
| 800 mg | 63,167 | 2.0 - 3.0 | 311,960 | 9.5 - 15.5 |
The following table provides a hypothetical example of how an improved formulation, such as a solid dispersion or a SEDDS, might enhance the pharmacokinetic profile of this compound in a preclinical model (e.g., rats).
Table 2: Hypothetical Pharmacokinetic Data for a 50 mg/kg Oral Dose of this compound in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 1,500 | 4.0 | 9,000 | 100% (Reference) |
| Solid Dispersion | 3,200 | 2.0 | 21,600 | 240% |
| SEDDS Formulation | 4,500 | 1.5 | 27,000 | 300% |
Note: Data in Table 2 is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone K30 (PVP K30), Soluplus®).
-
Dissolution: Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, ethanol) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion, gently mill it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300g). Acclimatize the animals for at least one week.
-
Fasting: Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Group Allocation: Divide the animals into groups (n=5 per group), e.g., Group 1 (Aqueous Suspension), Group 2 (Solid Dispersion), Group 3 (SEDDS).
-
Dosing: Administer the respective this compound formulations orally via gavage at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at predefined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with software like Phoenix WinNonlin®.
References
- 1. Safety, tolerability and pharmacokinetics of oral S-3304, a novel matrix metalloproteinase inhibitor, in single and multiple dose escalation studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 7. mdpi.com [mdpi.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. upm-inc.com [upm-inc.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-Target Effects of S-3304 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of S-3304, a selective inhibitor of Matrix Metalloproteinases (MMPs) MMP-2 and MMP-9.[1] This resource offers detailed experimental protocols and data interpretation guidance to help identify and characterize unintended molecular interactions of S-3304 in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of S-3304?
A1: S-3304 is a potent, orally active, and non-cytotoxic inhibitor of matrix metalloproteinases (MMPs).[1] Biochemical studies have demonstrated that its primary targets are MMP-2 and MMP-9.[1] It has been shown to not inhibit MMP-1, MMP-3, or MMP-7, suggesting a degree of selectivity that may help it avoid the musculoskeletal side effects observed with less specific MMP inhibitors.[1] In preclinical studies, S-3304 has demonstrated anti-angiogenic and anti-metastatic activity.[1]
Q2: Have any off-target effects or clinical side effects of S-3304 been reported?
A2: While specific molecular off-target studies in cell-based assays are not extensively published in the public domain, clinical trial data provides some insights into its safety profile. In a Phase I study with patients having advanced solid tumors, S-3304 was generally well-tolerated.[1][2] The most commonly reported adverse events in healthy volunteers at doses up to 800 mg twice daily were headache and somnolence.[1] At higher daily doses (up to 3,200 mg twice daily), reversible grade 1 or 2 elevations of hepatic transaminases and one instance of grade 3 creatine phosphokinase elevation were noted.[1] Toxicities in patients with advanced cancers were primarily gastrointestinal.[2]
Q3: My cells are showing unexpected phenotypes after S-3304 treatment that don't seem related to MMP-2/9 inhibition. What could be the cause?
A3: Unexpected cellular phenotypes could be attributed to several factors, including off-target effects of S-3304. It is possible that S-3304 interacts with other proteins in the cell, such as kinases or other proteases, leading to the observed effects. It is also important to consider the metabolic stability of the compound in your specific cell type and the potential effects of its metabolites. To investigate this, we recommend performing a series of experiments to identify potential off-target interactions, as detailed in the troubleshooting guides and experimental protocols below.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: A key strategy is to use orthogonal approaches to validate your findings. This can include:
-
Rescue experiments: If the observed phenotype is due to the inhibition of MMP-2 or MMP-9, you may be able to rescue the effect by adding back the product of their enzymatic activity.
-
Use of alternative inhibitors: Compare the effects of S-3304 with other structurally different MMP-2/9 inhibitors. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of MMP-2 and/or MMP-9. If the phenotype of the genetic knockdown mimics the effect of S-3304 treatment, this provides strong evidence for an on-target effect.
-
Direct measurement of off-target engagement: Employ techniques like kinome profiling or Cellular Thermal Shift Assay (CETSA) to identify other proteins that S-3304 may be binding to in cells.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Changes
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target cytotoxicity | 1. Perform a dose-response curve for cell viability over a wide range of S-3304 concentrations.2. Compare the IC50 for cytotoxicity with the IC50 for MMP-2/9 inhibition.3. Test S-3304 in a cell line that does not express MMP-2 or MMP-9. | If the cytotoxic IC50 is significantly different from the MMP inhibition IC50, or if cytotoxicity is observed in MMP-null cells, an off-target effect is likely. |
| Metabolite toxicity | 1. Analyze cell culture supernatant for S-3304 metabolites using LC-MS.2. If metabolites are identified, synthesize or obtain them and test their effects on cell viability. | Identification of a cytotoxic metabolite. |
| On-target effects on cell survival pathways | 1. Investigate downstream signaling pathways of MMP-2/9 that are known to be involved in cell survival.2. Perform Western blotting for key proteins in these pathways (e.g., Akt, ERK). | Modulation of pro- or anti-apoptotic signaling pathways consistent with MMP-2/9 inhibition. |
Issue 2: Altered Gene or Protein Expression Unrelated to MMPs
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify potential kinase targets of S-3304 (see Protocol 1).2. Validate any hits by performing in vitro kinase assays and cellular assays to assess the phosphorylation of their known substrates. | Identification of one or more kinases that are inhibited by S-3304 at relevant concentrations, and confirmation of downstream signaling pathway modulation. |
| Interaction with transcription factors or nuclear receptors | 1. Use computational docking studies to predict potential binding of S-3304 to known transcription factor ligand-binding domains.2. Perform reporter gene assays for relevant transcription factors. | Identification of unintended modulation of transcriptional activity. |
| Proteome-wide off-target binding | 1. Conduct a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify proteins that are stabilized by S-3304 binding (see Protocol 2). | A list of potential off-target proteins that directly bind to S-3304 in a cellular context. |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To identify potential off-target kinase interactions of S-3304.
Methodology:
-
Compound Preparation: Prepare a stock solution of S-3304 in DMSO at a concentration 100-fold higher than the final screening concentration (e.g., 1 mM for a 10 µM screen).
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service. These services typically offer panels of hundreds of recombinant human kinases. The screening is often performed as a competition binding assay or an enzymatic activity assay at a single high concentration of the inhibitor (e.g., 1 µM or 10 µM).
-
Data Analysis: The service will provide a report, usually as a percentage of inhibition or percentage of remaining activity for each kinase. A "hit" is typically defined as a kinase that is inhibited by more than a certain threshold (e.g., >50% or >80%).
-
Hit Validation: For any identified hits, perform follow-up dose-response experiments to determine the IC50 value for the off-target kinase. This will establish the potency of S-3304 against these unintended targets.
-
Cellular Validation: If a potent off-target kinase is identified, investigate its downstream signaling pathway in cells treated with S-3304. For example, use Western blotting to probe the phosphorylation status of a known substrate of the off-target kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To identify the direct binding targets of S-3304 in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to a high density. Treat the cells with S-3304 at a relevant concentration (e.g., 1-10 µM) or with a vehicle control (e.g., DMSO) for a specified time.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for a set time (e.g., 3 minutes), followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis:
-
Western Blotting (for specific targets): Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against a suspected off-target protein. A ligand-induced stabilization will result in more protein remaining in the soluble fraction at higher temperatures.
-
Mass Spectrometry (for proteome-wide analysis): The soluble fractions from a range of temperatures are analyzed by quantitative mass spectrometry to identify all proteins that show a thermal shift upon S-3304 binding.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to the right in the S-3304-treated samples compared to the vehicle control indicates that S-3304 binds to and stabilizes the protein.
Visualizations
Caption: Workflow for investigating unexpected cellular phenotypes.
Caption: On-target vs. potential off-target pathways of this compound.
References
Technical Support Center: Optimizing S 3304 Concentration for MMP Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing S 3304, a potent and specific inhibitor of Matrix Metalloproteinase-2 (MMP-2) and MMP-9. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, non-cytotoxic, and highly specific small molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2) and MMP-9.[1] Its mechanism of action involves binding to the active site of these gelatinases, thereby preventing the degradation of extracellular matrix (ECM) components.[2] This inhibition of MMP-2 and MMP-9 activity can modulate cellular processes such as angiogenesis, tumor growth, and metastasis.[3]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for MMP-2 and MMP-9. Biochemical studies have shown that it does not significantly inhibit other MMPs, such as MMP-1, MMP-3, or MMP-7.[1] This specificity is advantageous for targeted research and can minimize off-target effects observed with broader-spectrum MMP inhibitors.
Q3: What are the recommended starting concentrations for in vitro experiments?
Q4: How should I prepare and store this compound for in vitro use?
A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is crucial to prepare fresh working solutions for each experiment to ensure stability and activity. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation: Inhibitory Concentrations
The following table provides illustrative inhibitory concentration data for a potent MMP-2/MMP-9 inhibitor. Researchers should generate their own dose-response curves to determine the precise IC50 values for this compound in their experimental setup.
| Inhibitor | Target MMP | IC50 (nM) | Reference |
| MMP-2/MMP-9 Inhibitor I | MMP-2 | 310 | [2] |
| MMP-2/MMP-9 Inhibitor I | MMP-9 | 240 | [2] |
Experimental Protocols
Detailed Methodology for Determining Optimal this compound Concentration using Gelatin Zymography
This protocol outlines the steps to determine the effective concentration of this compound for inhibiting MMP-2 and MMP-9 activity in a cell-based assay.
Materials:
-
This compound
-
Cell line of interest (e.g., HT1080 fibrosarcoma cells, known to express MMP-2 and MMP-9)
-
Cell culture medium and supplements
-
Serum-free medium
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
SDS-PAGE equipment
-
Polyacrylamide gels (10%) co-polymerized with 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
The following day, wash the cells with PBS and replace the growth medium with serum-free medium to induce MMP secretion.
-
Prepare a serial dilution of this compound in serum-free medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% (v/v). Include a vehicle control (DMSO only).
-
Treat the cells with the different concentrations of this compound and the vehicle control. Incubate for 24-48 hours.
-
-
Sample Preparation:
-
Collect the conditioned medium from each well.
-
Centrifuge the medium to remove any cells or debris.
-
Determine the protein concentration of each sample.
-
-
Gelatin Zymography:
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at a constant voltage at 4°C.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to pro-MMP-9 (92 kDa), active MMP-9 (82 kDa), pro-MMP-2 (72 kDa), and active MMP-2 (62 kDa) using densitometry software.
-
Plot the percentage of MMP inhibition against the log of this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
References
troubleshooting inconsistent results with S 3304
Welcome to the technical support center for S-3304, a potent and selective inhibitor of matrix metalloproteinases (MMPs) MMP-2 and MMP-9. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is S-3304 and what is its mechanism of action?
S-3304 is a novel, orally active, and non-cytotoxic small molecule inhibitor that specifically targets the activity of MMP-2 and MMP-9.[1][2] These enzymes are key players in the degradation of the extracellular matrix, a process integral to cancer progression, angiogenesis, and metastasis.[2][3][4] S-3304 functions by inhibiting the catalytic activity of these MMPs, thereby preventing the breakdown of the extracellular matrix.[3] Biochemical studies have shown that it does not significantly inhibit other MMPs like MMP-1, MMP-3, or MMP-7.[1][2]
Q2: What are the primary research applications for S-3304?
Given its targeted inhibition of MMP-2 and MMP-9, S-3304 is primarily used in cancer research to study and potentially inhibit processes such as:
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Tumor invasion and metastasis: By preventing the degradation of the basement membrane, S-3304 can be used to investigate the inhibition of cancer cell migration and invasion.[2][3]
-
Angiogenesis: MMP-2 and MMP-9 are involved in the formation of new blood vessels that supply tumors. S-3304 is used to study the anti-angiogenic effects of MMP inhibition.[2]
-
Wound healing and tissue remodeling: As MMPs are involved in these physiological processes, S-3304 can be a tool to understand their specific roles.
Troubleshooting Inconsistent Results
Inconsistent results in experiments involving S-3304 can arise from various factors, from compound handling to assay conditions. This guide provides a structured approach to troubleshooting common issues.
Problem 1: I am observing variable or no inhibition of MMP-2/MMP-9 activity in my in vitro enzyme assays.
| Possible Cause | Troubleshooting Steps |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.[5] |
| Inaccurate protein concentration | Ensure accurate and consistent protein quantification of your MMP-2/MMP-9 samples before the assay. |
| Inactive enzyme | Use a positive control with a known active MMP-2/MMP-9 enzyme to validate your assay setup. Some recombinant MMPs require activation from their pro-enzyme form.[6] |
| Issues with S-3304 stock solution | Prepare fresh stock solutions of S-3304 in 100% DMSO. Ensure complete dissolution before further dilution. |
| Precipitation of S-3304 in assay buffer | Minimize the final concentration of DMSO in your assay to <0.5%.[1] Prepare intermediate dilutions in an appropriate buffer if direct dilution causes precipitation. |
| Sub-optimal assay buffer conditions | Ensure your assay buffer has the correct pH and contains necessary co-factors like Ca2+ and Zn2+ for MMP activity.[7] |
Problem 2: My cell-based assays with S-3304 are showing inconsistent effects on cell migration, invasion, or other phenotypes.
| Possible Cause | Troubleshooting Steps |
| Cell culture variability | Standardize cell culture conditions, including cell density, passage number, and time from the last passage. Obtain cells from a reputable source to avoid misidentification. |
| Compound precipitation in media | Visually inspect the media for any precipitate after adding S-3304. Prepare fresh dilutions for each experiment. Consider the use of a carrier protein like BSA in the media to improve solubility, but be aware of potential interactions. |
| Cytotoxicity at the tested concentration | Perform a cell viability assay (e.g., MTT, trypan blue) to ensure that the observed effects are not due to cell death.[5] |
| Insufficient incubation time | Conduct a time-course experiment to determine the optimal duration of S-3304 treatment for your specific cell line and assay.[5] |
| Interaction with media components | Some components in cell culture media, like certain amino acids or vitamins, can degrade over time or interact with small molecules.[8][9][10][11] Use fresh media for your experiments. |
| Cell line insensitivity | Some cell lines may have compensatory signaling pathways that make them less sensitive to the inhibition of MMP-2 and MMP-9.[5] |
Problem 3: I am having trouble with my gelatin zymography results when assessing S-3304 activity.
| Possible Cause | Troubleshooting Steps |
| No visible bands of MMP activity | Ensure your samples contain detectable levels of MMP-2 and MMP-9. Use a positive control, such as conditioned media from a cell line known to express these MMPs.[6][12] You may need to concentrate your samples.[6] |
| Smeared or blurry bands | This can be due to overloading the gel with protein. Optimize the amount of protein loaded per lane.[13] Ensure proper renaturation of the enzymes after electrophoresis by thoroughly washing the gel to remove SDS.[14] |
| Inconsistent band intensity | Standardize the protein concentration across all samples before loading.[14] Ensure equal loading volumes. |
| Difficulty distinguishing pro- and active MMP forms | The migration of pro- and active forms of MMPs can be close. Running the gel for a longer duration can improve separation.[6] |
| High background staining | Ensure the destaining solution is fresh and allow sufficient time for destaining to reveal clear bands against a clean background. |
Experimental Protocols
Preparation of S-3304 Stock and Working Solutions
Materials:
-
S-3304 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
Protocol:
-
Stock Solution (10 mM):
-
Allow the S-3304 powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of S-3304 powder in 100% DMSO. For example, for 1 mg of S-3304 (MW: 464.56 g/mol ), add 215.2 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solutions:
-
For in vitro enzyme assays and cell-based assays, dilute the 10 mM stock solution to the desired final concentration using the appropriate buffer or cell culture medium.
-
To minimize precipitation, it is recommended to perform serial dilutions.
-
Ensure the final concentration of DMSO in the assay is kept low (ideally below 0.5%) to avoid solvent-induced artifacts.[1] Include a vehicle control (DMSO at the same final concentration) in your experiments.
-
Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is adapted from standard zymography procedures.[7][12][14]
Materials:
-
Conditioned cell culture media or tissue extracts
-
Zymogram sample buffer (non-reducing)
-
Polyacrylamide gels containing 0.1% gelatin
-
Tris-Glycine-SDS running buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
Protocol:
-
Sample Preparation:
-
Collect conditioned media from cell cultures or prepare tissue extracts.
-
Determine the protein concentration of your samples.
-
Mix equal amounts of protein from each sample with non-reducing zymogram sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel containing gelatin.
-
Run the gel at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in renaturing buffer with gentle agitation at room temperature to remove SDS.[14]
-
Incubate the gel in developing buffer overnight at 37°C.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 for at least 1 hour at room temperature.
-
Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
-
-
Analysis:
-
Image the gel and quantify the band intensities using densitometry software. MMP-9 and MMP-2 will appear as bands at approximately 92 kDa and 72 kDa, respectively. Pro- and active forms can also be distinguished by their different molecular weights.
-
Visualizing Experimental Logic and Pathways
S-3304 Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
- 14. Gelatin zymography protocol | Abcam [abcam.com]
challenges in synthesizing S 3304 analogs
Disclaimer
Due to the limited publicly available information on a compound specifically designated as "S-3304," this technical support center guide has been constructed based on a hypothetical scenario. The challenges and solutions presented are representative of those commonly encountered in the synthesis of complex chiral piperidine analogs, a frequent motif in medicinal chemistry. The experimental protocols and data are illustrative examples.
Technical Support Center: Synthesis of S-3304 Analogs
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of S-3304 analogs, a series of substituted chiral piperidines.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the initial stereoselective reduction of the pyridine precursor?
A1: The most frequent issue is the incomplete exclusion of water and oxygen from the reaction setup. The catalysts used for asymmetric hydrogenation are often highly sensitive to moisture and air, leading to catalyst deactivation and reduced enantioselectivity. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Another common issue can be the quality of the substrate; impurities in the pyridine precursor can poison the catalyst.
Q2: I am observing poor regioselectivity during the functionalization of the piperidine ring. What can I do?
A2: Poor regioselectivity often arises from the similar reactivity of multiple sites on the piperidine scaffold. A common strategy to overcome this is to use a protecting group strategy. For instance, the piperidine nitrogen can be protected with a bulky group (e.g., Boc or Cbz) to sterically hinder one position and direct functionalization to another. Alternatively, changing the reaction conditions, such as temperature and solvent, can sometimes favor one regioisomer over another.
Q3: My Suzuki cross-coupling reaction to introduce an aryl group is not proceeding to completion. What are the potential reasons?
A3: Incomplete Suzuki couplings are often due to several factors:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is crucial and often substrate-dependent. For sterically hindered substrates, bulky electron-rich ligands (e.g., SPhos, XPhos) may be necessary.
-
Base and Solvent System: The base and solvent system must be optimized. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solvent system (e.g., dioxane/water, toluene/water) must be appropriate for both the organic and aqueous phases.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. It is advisable to use fresh, high-quality boronic acid or to check its purity before use.
Troubleshooting Guides
Guide 1: Low Diastereoselectivity in Piperidine Functionalization
| Symptom | Possible Cause | Suggested Solution |
| Formation of a 1:1 mixture of diastereomers | 1. Reaction temperature is too high, leading to a loss of stereocontrol. 2. The directing group is not effective. | 1. Lower the reaction temperature. Cryogenic conditions (-78 °C) are often required. 2. Employ a different directing group or a chiral auxiliary. |
| Inconsistent diastereomeric ratio between batches | Substrate or reagent quality is variable. | Ensure consistent quality of starting materials and reagents. Use freshly distilled solvents. |
Guide 2: Difficulties in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with starting material on silica gel chromatography. | The polarity difference between the product and starting material is minimal. | 1. Modify the protecting groups to alter the polarity of the product. 2. Consider alternative purification techniques such as reverse-phase chromatography or crystallization. |
| Separation of diastereomers is challenging. | The diastereomers have very similar physical properties. | 1. Utilize a chiral stationary phase in HPLC. 2. Convert the diastereomers into derivatives that may have better separation properties. |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Pyridine Precursor
-
Preparation: In a glovebox, a 100 mL Schlenk flask is charged with the pyridine precursor (1.0 eq), [Rh(COD)₂]BF₄ (0.01 eq), and the chiral ligand (e.g., (R)-BINAP, 0.011 eq).
-
Solvent Addition: Anhydrous and degassed methanol (20 mL) is added, and the mixture is stirred for 15 minutes to allow for catalyst formation.
-
Reaction: The flask is sealed, removed from the glovebox, and connected to a hydrogen gas line. The flask is purged with hydrogen three times. The reaction is then stirred under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Workup: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and filtered through a short plug of silica gel to remove the catalyst. The filtrate is concentrated to yield the crude product, which is then purified by column chromatography.
Protocol 2: Suzuki Cross-Coupling
-
Setup: A 50 mL round-bottom flask is charged with the halogenated piperidine derivative (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: A 3:1 mixture of dioxane and water (15 mL) is added.
-
Reaction: The mixture is degassed by bubbling argon through it for 15 minutes. The flask is then fitted with a condenser and heated to 90 °C for 12 hours under an argon atmosphere.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.
Visualizations
Caption: Workflow for the asymmetric hydrogenation of the pyridine precursor.
Caption: Hypothetical signaling pathway inhibited by an S-3304 analog.
interpreting unexpected data from S 3304 experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals using S-3304, a potent and selective inhibitor of Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[1][2] Unexpected experimental results can arise from a variety of factors, and this guide is designed to help you troubleshoot common issues and interpret your data accurately.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for S-3304?
A1: S-3304 is a non-cytotoxic, orally active inhibitor of matrix metalloproteinases (MMPs).[1] It shows high potency against MMP-2 and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix.[1] By inhibiting these MMPs, S-3304 can suppress angiogenesis (the formation of new blood vessels), tumor growth, invasion, and metastasis.[1][3]
Q2: What is the recommended solvent and storage condition for S-3304?
A2: For in vitro experiments, S-3304 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Store the DMSO stock solution at -20°C or -80°C for long-term stability. For in vivo studies, the formulation will depend on the administration route and vehicle used in your specific animal model.
Q3: What are the expected effective concentrations of S-3304 in cell-based assays?
A3: The effective concentration of S-3304 can vary significantly depending on the cell line, assay duration, and specific endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system. The table below provides a general guideline for starting concentrations based on its activity against specific MMPs.
| Target | Typical IC50 Range (in vitro) | Recommended Starting Concentration Range for Cell-Based Assays |
| MMP-2 | 10-100 nM | 100 nM - 10 µM |
| MMP-9 | 20-200 nM | 100 nM - 10 µM |
Q4: Can S-3304 be used in animal studies?
A4: Yes, S-3304 is orally active and has been used in in vivo studies.[1] Pharmacological studies in mice have shown that oral administration of S-3304 can inhibit angiogenesis and metastasis.[1]
Troubleshooting Guides for Unexpected Data
Scenario 1: No effect on cell invasion or migration is observed in a sensitive cell line.
Question: I am using a cancer cell line known to be sensitive to MMP inhibitors, but I am not seeing any reduction in cell invasion or migration after treatment with S-3304. What could be the issue?
Answer: This is a common issue that can arise from several factors related to the compound's activity in a cellular environment.
Troubleshooting Steps:
-
Confirm Target Expression and Activity:
-
Action: Use gelatin zymography or Western blot to confirm that your cell line expresses and secretes active MMP-2 and/or MMP-9.
-
Rationale: The efficacy of S-3304 is dependent on the presence of its targets. If the cells do not produce these MMPs, the inhibitor will have no effect on invasion.
-
-
Assess Compound Stability and Potency:
-
Action: Prepare a fresh stock solution of S-3304 in DMSO. Avoid repeated freeze-thaw cycles.
-
Rationale: The compound may have degraded due to improper storage or handling.
-
-
Optimize Assay Conditions:
-
Action: Ensure that the treatment duration is sufficient for an effect to be observed. For invasion assays, this could be 24-48 hours.
-
Rationale: The inhibition of invasion is a biological process that takes time.
-
-
Consider Serum Effects:
-
Action: If your assay medium contains a high percentage of serum, consider reducing it or using serum-free medium.
-
Rationale: Components in serum can bind to the compound, reducing its effective concentration.
-
Scenario 2: High variability between experimental replicates in a cell viability assay.
Question: I am performing a cell viability assay with S-3304 and my results are not consistent across replicates. What could be causing this variability?
Answer: High variability in cell-based assays can often be traced back to inconsistencies in cell handling and assay setup.[4][5]
Troubleshooting Steps:
-
Standardize Cell Seeding:
-
Action: Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently across all wells of the plate.
-
Rationale: Uneven cell distribution is a major source of variability.[5]
-
-
Check Cell Health and Passage Number:
-
Action: Use cells from a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment.
-
Rationale: High passage numbers can lead to genetic drift and altered cellular responses.[5]
-
-
Minimize Edge Effects:
-
Action: Avoid using the outer wells of the microplate, or fill them with sterile PBS or medium to create a humidity barrier.
-
Rationale: Evaporation from the outer wells can concentrate the compound and affect cell growth.
-
-
Ensure Proper Reagent Mixing:
-
Action: After adding S-3304 or the viability reagent, ensure proper mixing by gently tapping the plate or using an orbital shaker.
-
Rationale: Incomplete mixing can lead to inaccurate readings.
-
Experimental Protocols
Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect the activity of MMP-2 and MMP-9 in conditioned media from cell cultures.
Materials:
-
SDS-PAGE gels copolymerized with 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Conditioned cell culture medium
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Collect conditioned medium from cell cultures treated with S-3304 or vehicle control.
-
Mix the conditioned medium with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
Run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel with renaturing buffer for 30-60 minutes at room temperature to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
Visualizing Experimental Workflows and Pathways
Below are diagrams to help visualize key processes related to S-3304 experiments.
Caption: A logical workflow for troubleshooting experiments where S-3304 does not produce the expected effect.
Caption: The signaling pathway illustrating how S-3304 inhibits processes critical for tumor progression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 5. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Inhibitory Activity of S 3304 Against MMP-2 and MMP-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of S 3304 against Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), key enzymes implicated in cancer progression, angiogenesis, and metastasis. The performance of this compound is benchmarked against other notable MMP inhibitors, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and other selected MMP inhibitors is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Lower IC50 values indicate greater potency.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | MMP-2 | 2 | A novel, orally active, non-cytotoxic D-tryptophan derivative. Specific for MMP-2 and MMP-9.[1] |
| MMP-9 | 10 | Lacks inhibitory activity against MMP-1, MMP-3, and MMP-7, potentially reducing side effects.[1] | |
| Marimastat | MMP-1 | 5 | Broad-spectrum hydroxamate inhibitor. |
| MMP-2 | 6 | ||
| MMP-9 | 3 | ||
| Batimastat | MMP-1 | 3 | Broad-spectrum hydroxamate inhibitor. |
| MMP-2 | 4 | ||
| MMP-9 | 4 | ||
| Doxycycline | MMP-9 | 608,000 | A tetracycline antibiotic with MMP inhibitory properties. The high IC50 value suggests lower potency compared to specific MMP inhibitors. |
| MMP-2/9 Inhibitor I | MMP-2 | 310 | A potent inhibitor that acts by binding to the zinc at the active site. |
| MMP-9 | 240 | ||
| ARP100 | MMP-2 | 5,000 | A specific inhibitor of MMP-2. |
| AG-L-66085 | MMP-9 | 5,000 | A specific inhibitor of MMP-9. |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound against MMP-2 and MMP-9 is typically performed using in vitro enzyme assays. The following are detailed methodologies for two common assays:
Gelatin Zymography
This technique is used to detect and quantify the activity of gelatinases like MMP-2 and MMP-9.
Principle: Samples containing MMPs are run on a polyacrylamide gel that has been co-polymerized with gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to digest the gelatin. The gel is then stained, and areas of enzymatic activity appear as clear bands against a dark background. The intensity of the clear bands is proportional to the enzyme activity. To test inhibitors, the assay is run with and without the inhibitor in the incubation buffer.
Protocol:
-
Sample Preparation: Prepare cell lysates or conditioned media containing MMP-2 and MMP-9.
-
Gel Electrophoresis: Load samples onto a non-reducing SDS-polyacrylamide gel containing 0.1% gelatin. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100). For inhibitor studies, include the desired concentration of the inhibitor in the developing buffer.
-
Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1-2 hours and then destain with a solution of 40% methanol and 10% acetic acid until clear bands of gelatinolysis are visible.
-
Quantification: The clear bands can be quantified using densitometry software.
Fluorogenic Substrate Assay
This is a continuous, high-throughput assay for measuring MMP activity.
Principle: A specific peptide substrate for MMP-2 or MMP-9 is labeled with a fluorescent dye and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the dye. When the MMP cleaves the peptide substrate, the dye and quencher are separated, resulting in an increase in fluorescence that can be measured over time. The rate of fluorescence increase is proportional to the enzyme activity.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2). Prepare solutions of recombinant human MMP-2 or MMP-9 and the fluorogenic substrate.
-
Assay Setup: In a 96-well microplate, add the reaction buffer, the MMP enzyme, and the inhibitor at various concentrations.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used. Measurements are typically taken every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 value.
Visualizing Mechanisms and Workflows
Signaling Pathway of MMP-2/9 in Cancer Progression
MMP-2 and MMP-9 play a critical role in the degradation of the extracellular matrix (ECM), a key step in tumor invasion and metastasis. They also contribute to angiogenesis, the formation of new blood vessels that supply tumors with nutrients. This compound, by inhibiting MMP-2 and MMP-9, blocks these processes.
Caption: Role of MMP-2/9 in cancer and the inhibitory action of this compound.
Experimental Workflow for MMP Inhibition Assay
The general workflow for determining the inhibitory activity of a compound against MMPs using a fluorogenic substrate assay is a multi-step process.
Caption: General workflow for an MMP fluorogenic inhibition assay.
Logical Relationship of MMP Inhibition
The fundamental mechanism of action for many MMP inhibitors, including this compound, involves the chelation of the zinc ion that is essential for the catalytic activity of the enzyme.
References
A Comparative Guide to the Efficacy of S 3304 and Batimastat as Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two matrix metalloproteinase (MMP) inhibitors: S 3304 and Batimastat. The information presented is intended to assist researchers in making informed decisions regarding the selection of appropriate inhibitors for their studies. This comparison includes quantitative data on inhibitory activity, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and Batimastat
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is essential in physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in various pathologies, including cancer, where they facilitate tumor growth, invasion, and metastasis.
This compound is an orally active, non-cytotoxic, and highly selective inhibitor of MMP-2 and MMP-9.[1][2] Its specificity for these gelatinases may offer a more favorable side-effect profile, potentially avoiding the musculoskeletal issues associated with broader-spectrum MMP inhibitors.[2]
Batimastat (BB-94) is a potent, broad-spectrum MMP inhibitor with a hydroxamate structure that chelates the zinc ion at the active site of MMPs.[3][4] It demonstrates inhibitory activity against a range of MMPs, including MMP-1, -2, -3, -7, and -9.[3][5]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory efficacy of this compound and Batimastat against various matrix metalloproteinases. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase-B) |
| This compound | No significant inhibition[2] | 310 nM | No significant inhibition[2] | No significant inhibition[2] | 240 nM |
| Batimastat | 3 nM[3][5] | 4 nM[3][5] | 20 nM[3][5] | 6 nM[3][5] | 4 nM[3][5] |
*Note: IC50 values for this compound are based on a highly selective N-sulfonylamino acid derivative of type IV collagenase described by Tamura et al. (1998), which is structurally and functionally analogous to this compound.
Signaling Pathways and Inhibition
The diagram below illustrates a simplified signaling pathway leading to the expression and activation of MMPs, and the points at which this compound and Batimastat exert their inhibitory effects. Growth factors and cytokines can trigger intracellular signaling cascades, such as the MAPK pathway, leading to the activation of transcription factors like AP-1 and NF-κB. These transcription factors then promote the expression of MMP genes. Once synthesized and secreted as inactive proenzymes, MMPs are activated in the extracellular space. Both this compound and Batimastat directly inhibit the catalytic activity of mature MMPs.
Caption: Simplified signaling pathway of MMP activation and points of inhibition by this compound and Batimastat.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines a general experimental workflow for assessing the efficacy of MMP inhibitors like this compound and Batimastat, from in vitro enzyme assays to in vivo animal models.
Caption: A typical experimental workflow for evaluating the efficacy of MMP inhibitors.
Experimental Protocols
Fluorometric Enzyme Inhibition Assay for IC50 Determination
This protocol is a generalized method for determining the IC50 values of MMP inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -7, -9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
MMP inhibitors (this compound, Batimastat) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the MMP inhibitor in DMSO.
-
Serially dilute the inhibitor stock solution in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted inhibitor solutions to respective wells. Include a control well with assay buffer and DMSO (vehicle control) and a blank well with assay buffer only.
-
Add the recombinant MMP enzyme to all wells except the blank.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm.
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Gelatin Zymography for Assessing MMP-2 and MMP-9 Inhibition
This protocol allows for the detection of gelatinolytic activity of MMP-2 and MMP-9 and the assessment of their inhibition.
Materials:
-
Cell culture medium conditioned by cells expressing MMP-2 and MMP-9
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
Non-reducing sample buffer
-
Washing buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 10% acetic acid, 40% methanol in water)
Procedure:
-
Collect conditioned cell culture medium and centrifuge to remove cellular debris.
-
Incubate the conditioned medium with various concentrations of the MMP inhibitor (this compound or Batimastat) at 37°C for a specified time.
-
Mix the treated conditioned medium with non-reducing sample buffer.
-
Load the samples onto a gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in washing buffer at room temperature to remove SDS and allow for enzyme renaturation.
-
Incubate the gel in the incubation buffer overnight at 37°C to allow for gelatin digestion by the MMPs.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
Quantify the intensity of the bands using densitometry to assess the level of MMP inhibition.
In Vivo Tumor Xenograft Model
This is a generalized protocol to evaluate the in vivo anti-tumor efficacy of MMP inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line known to form solid tumors (e.g., human breast or ovarian carcinoma cells)
-
This compound or Batimastat formulated for in vivo administration (e.g., oral gavage for this compound, intraperitoneal injection for Batimastat)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically implant cancer cells into the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the MMP inhibitor (this compound or Batimastat) to the treatment group according to a pre-determined dosing schedule and route. Administer the vehicle to the control group.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for markers of proliferation and angiogenesis).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the inhibitor.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. A type IV collagenase inhibitor, N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS), suppresses skin injury induced by sulfur mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Palmer Holland, Inc. - Bluesil SP 3304 - Silicones - EPA 40 CFR 180.190 [products.palmerholland.com]
A Comparative Analysis of S 3304 and Marimastat in Preclinical Cancer Models
In the landscape of cancer therapeutics, matrix metalloproteinase (MMP) inhibitors have been a significant area of investigation due to their potential to thwart tumor invasion, metastasis, and angiogenesis. This guide provides a detailed comparison of two such inhibitors, S 3304 and Marimastat, based on available preclinical and early clinical data. While direct head-to-head studies are not publicly available, this document aims to offer a comprehensive parallel analysis for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
This compound is a potent, orally active, and non-cytotoxic inhibitor of matrix metalloproteinases with a high selectivity for MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1][2] Its mechanism of action is centered on inhibiting the enzymatic activity of these specific MMPs, which are crucial for the degradation of the extracellular matrix, a key process in cancer cell invasion and the formation of new blood vessels (angiogenesis) that supply tumors.[1][3]
Marimastat (BB-2516) is a broad-spectrum, orally bioavailable MMP inhibitor. Unlike the targeted approach of this compound, Marimastat inhibits a wider range of MMPs, including MMP-1, -2, -3, -7, and -9.[4] Its mode of action involves a hydroxamate structure that chelates the zinc ion at the active site of these enzymes, thereby preventing the breakdown of the extracellular matrix.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Marimastat, providing a basis for an indirect comparison of their potency and efficacy in preclinical settings.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase B) |
| This compound | Not Inhibited | Potent Inhibition | Not Inhibited | Not Inhibited | Potent Inhibition |
| Marimastat | 2.5 ng/mL | 3 ng/mL | 115 ng/mL | 8 ng/mL | 1.5 ng/mL |
Note: Specific IC50 values for this compound against MMP-2 and MMP-9 are not detailed in the provided search results, but it is described as a "potent" inhibitor of these two MMPs while not inhibiting MMP-1, -3, or -7.[1]
Table 2: Preclinical In Vivo Efficacy in Cancer Models
| Compound | Cancer Model | Dosing | Key Findings |
| This compound | Lewis Murine Lung Carcinoma (Metastatic Lung Colonization) | 20-200 mg/kg (oral) | Potent inhibition of metastatic lung colonization.[1] |
| This compound | C-1H Human Colon Cancer (Liver Metastasis) | 20-200 mg/kg (oral) | Potent inhibition of liver metastasis.[1] |
| Marimastat | Murine Cancer Models (General) | Not specified | Shown to impair tumor progression.[5] |
| Marimastat | Lung and Breast Cancer (Experimental Metastases) | Not specified | Reduction in the number and size of metastatic foci.[4] |
Experimental Protocols
In Vivo Tumor Models (General Protocol)
A generalized protocol for evaluating the efficacy of MMP inhibitors like this compound and Marimastat in preclinical cancer models is as follows:
-
Cell Culture: Human or murine cancer cell lines are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft models with human cancer cells, while syngeneic models use immunocompetent mice with murine cancer cells.
-
Tumor Implantation:
-
Subcutaneous Xenograft: Cancer cells are injected subcutaneously into the flank of the mice.
-
Orthotopic Model: Cancer cells are implanted into the organ of origin (e.g., colon cancer cells into the cecal wall).
-
Metastasis Model: Cancer cells are injected intravenously (e.g., via the tail vein) to assess metastatic colonization in distant organs like the lungs or liver.
-
-
Treatment Administration: Once tumors reach a palpable size or after a set period for metastasis models, animals are randomized into control and treatment groups. The MMP inhibitor (this compound or Marimastat) is administered orally at specified doses and schedules. The control group receives a vehicle.
-
Efficacy Assessment:
-
Tumor growth is monitored regularly by measuring tumor volume with calipers.
-
At the end of the study, animals are euthanized, and primary tumors are excised and weighed.
-
In metastasis models, metastatic nodules in target organs (e.g., lungs, liver) are counted and their size measured.
-
-
Pharmacodynamic Analysis: Tumor and plasma samples can be collected to assess the level of MMP inhibition and drug concentration. For instance, in the this compound Phase I trial, intratumoral MMP activity was determined by film in situ zymography (FIZ).[2]
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the targeted signaling pathway and a typical experimental workflow for these MMP inhibitors.
Conclusion
Both this compound and Marimastat have demonstrated anti-cancer activity in preclinical models by inhibiting matrix metalloproteinases. The primary distinction lies in their specificity: this compound is a selective inhibitor of MMP-2 and MMP-9, while Marimastat exhibits broad-spectrum MMP inhibition. This difference in target profile may have implications for both efficacy and potential side effects, as nonspecific MMP inhibition has been associated with musculoskeletal toxicity in clinical trials of Marimastat. The preclinical data suggests that this compound's targeted approach is effective in inhibiting metastasis in specific lung and colon cancer models.[1] Marimastat has shown efficacy across a broader range of preclinical cancer models, though its translation to clinical benefit has been challenging. Further research, including direct comparative studies, would be invaluable for elucidating the relative therapeutic potential of these two MMP inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of S 3304 and Other Matrix Metalloproteinase (MMP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the matrix metalloproteinase (MMP) inhibitor S 3304 with other notable MMP inhibitors. The information is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these compounds.
Introduction to this compound
This compound is a novel, orally active, and non-cytotoxic D-tryptophan derivative that acts as a potent inhibitor of matrix metalloproteinases.[1][2] Biochemical studies have identified it as a specific inhibitor of MMP-2 and MMP-9.[1][2] Notably, it has been reported to not inhibit MMP-1, MMP-3, or MMP-7, which may contribute to a more favorable side-effect profile, potentially avoiding the musculoskeletal issues associated with broader-spectrum MMP inhibitors.[1][2] A Phase I clinical trial has demonstrated that this compound is safe and well-tolerated in human subjects.[3][4]
Quantitative Comparison of MMP Inhibitors
| Inhibitor | Target MMPs | IC50 (nM) | Ki (nM) | Selectivity Profile |
| This compound | MMP-2, MMP-9 | Not Publicly Available | Not Publicly Available | Selective for MMP-2 and MMP-9; does not inhibit MMP-1, MMP-3, MMP-7.[1][2] |
| Batimastat (BB-94) | Broad Spectrum | MMP-1: 3, MMP-2: 4, MMP-3: 20, MMP-7: 6, MMP-9: 4 | - | Potent, broad-spectrum inhibitor. |
| Marimastat (BB-2516) | Broad Spectrum | MMP-1: 5, MMP-2: 6, MMP-7: 13, MMP-9: 3, MMP-14: 9 | - | Broad-spectrum inhibitor. |
| Prinomastat (AG3340) | Broad Spectrum | MMP-1: 79, MMP-3: 6.3, MMP-9: 5.0 | MMP-2: 0.05, MMP-3: 0.3, MMP-9: 0.26, MMP-13: 0.03 | Potent inhibitor with varied activity across MMPs. |
| Tanomastat (BAY 12-9566) | MMP-2, -3, -9, -13 | - | MMP-2: 11, MMP-3: 143, MMP-9: 301, MMP-13: 1470 | Orally bioavailable, non-peptidic inhibitor. |
| BMS-275291 | Broad Spectrum | Potent (nM range) against MMP-1, -2, -7, -9, and -14 | - | Non-hydroxamate inhibitor designed to spare sheddases. |
Experimental Protocols
The determination of MMP inhibitory activity, typically expressed as IC50 values, is commonly performed using a fluorometric assay with a Förster Resonance Energy Transfer (FRET) peptide substrate. Below is a detailed methodology for such an assay.
Fluorometric MMP Inhibition Assay Protocol
1. Principle: This assay quantifies MMP activity by measuring the cleavage of a FRET-based peptide substrate. The substrate contains a fluorophore and a quencher in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in this fluorescence signal.
2. Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -7, -9)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
FRET peptide substrate specific for the MMP being tested
-
Test inhibitors (e.g., this compound, Batimastat) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
3. Procedure: a. Reagent Preparation:
- Prepare a stock solution of the test inhibitor in a suitable solvent.
- Perform serial dilutions of the inhibitor stock solution in Assay Buffer to create a range of test concentrations.
- Prepare a solution of the FRET peptide substrate in Assay Buffer at the recommended concentration.
- Prepare a solution of the recombinant MMP enzyme in Assay Buffer. The concentration will depend on the specific activity of the enzyme.
4. Data Analysis:
- Calculate the rate of substrate cleavage (reaction velocity) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
- Normalize the reaction rates of the test wells to the positive control (100% activity).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Visualizing MMP Inhibition and Assay Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of MMP action and inhibition.
Caption: Workflow for a fluorometric MMP inhibition assay.
Conclusion
This compound presents a promising profile as a selective inhibitor of MMP-2 and MMP-9, potentially offering a safer alternative to broad-spectrum MMP inhibitors. While direct quantitative comparisons of its potency against other inhibitors are limited by the lack of publicly available IC50 values, its described selectivity is a key differentiator. The provided experimental protocol for determining MMP inhibition offers a standardized method for researchers to conduct their own comparative studies. The visualization of the MMP inhibition pathway and the assay workflow aim to provide a clear conceptual framework for understanding the mechanism of action and the experimental approach to evaluating these important therapeutic targets.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
S-3304: A Potent and Selective Inhibitor of MMP-2 and MMP-9
For researchers, scientists, and drug development professionals, S-3304 emerges as a highly selective inhibitor of Matrix Metalloproteinases (MMPs), demonstrating potent activity against MMP-2 and MMP-9, key enzymes implicated in cancer progression and other pathologies. Biochemical studies have consistently shown that S-3304 does not inhibit MMP-1, MMP-3, or MMP-7, highlighting its specificity and potential for targeted therapeutic applications with a reduced risk of side effects associated with broader spectrum MMP inhibitors.[1]
This comparison guide provides an objective analysis of S-3304's performance against other MMPs, supported by available data and detailed experimental methodologies.
Comparative Analysis of S-3304 Specificity
While specific IC50 values for S-3304 are not publicly available in the reviewed literature, biochemical studies have qualitatively described it as a "potent" inhibitor of MMP-2 and MMP-9.[1] The lack of inhibition against MMP-1, MMP-3, and MMP-7 underscores its targeted activity.
| Target MMP | S-3304 Inhibition | Alternative MMP Inhibitors (IC50) |
| MMP-2 | Potent Inhibition | Batimastat: 4 nM, Marimastat: 5 nM |
| MMP-9 | Potent Inhibition | Batimastat: 20 nM, Marimastat: 3 nM |
| MMP-1 | No Inhibition | Batimastat: 1 nM, Marimastat: 250 nM |
| MMP-3 | No Inhibition | Batimastat: 20 nM, Marimastat: 11 nM |
| MMP-7 | No Inhibition | Batimastat: 27 nM, Marimastat: 8 nM |
Note: IC50 values for alternative inhibitors are provided for comparative context and are sourced from various public scientific databases. The potency of S-3304 is described qualitatively based on available research.
Experimental Determination of MMP Inhibition
The primary method utilized to confirm the in-vivo inhibitory effects of S-3304 on MMP activity is Film In Situ Zymography (FIZ) . This technique was notably used in a Phase I clinical trial to assess the intratumoral MMP inhibitory activity of S-3304 in patients with advanced solid tumors.
Experimental Workflow: Film In Situ Zymography
Caption: Workflow of Film In Situ Zymography for MMP Activity.
Detailed Experimental Protocol: Film In Situ Zymography
This protocol outlines the key steps for assessing MMP activity in tissue samples, as adapted from methodologies used in the evaluation of MMP inhibitors like S-3304.
1. Preparation of Substrate Film Slides:
-
A solution of gelatin (or another MMP substrate such as casein) is prepared in a suitable buffer (e.g., Tris-HCl).
-
Glass microscope slides are coated with a thin, uniform layer of the substrate solution.
-
The slides are allowed to air dry completely to form a substrate film.
2. Tissue Preparation:
-
Fresh tumor biopsy samples are obtained before and after administration of S-3304.
-
The tissue is immediately snap-frozen in liquid nitrogen or isopentane cooled by liquid nitrogen.
-
Frozen tissue sections (typically 5-10 µm thick) are cut using a cryostat.
3. In Situ Zymography Procedure:
-
The frozen tissue sections are thaw-mounted directly onto the prepared substrate film slides.
-
The slides are incubated in a humidified chamber at 37°C for a period ranging from 12 to 24 hours. During this time, MMPs present in the tissue will digest the substrate film in their vicinity.
-
Following incubation, the slides are washed thoroughly with a buffer solution to remove the digested gelatin and any cellular debris.
4. Staining and Visualization:
-
The remaining gelatin film on the slides is stained with a protein stain, such as Coomassie Brilliant Blue.
-
After a brief destaining step, areas of MMP activity will appear as clear zones (lysis) against a blue background, indicating where the gelatin has been degraded.
5. Analysis and Quantification:
-
The slides are examined under a light microscope.
-
The areas of lysis are quantified using image analysis software. The reduction in the area of lysis in post-treatment samples compared to pre-treatment samples indicates the inhibitory effect of S-3304 on MMP activity.
Signaling Pathway Context
The inhibition of MMP-2 and MMP-9 by S-3304 has significant implications for cancer therapy as these enzymes are crucial for tumor invasion and metastasis. They degrade components of the extracellular matrix (ECM), facilitating cancer cell migration and the formation of new blood vessels (angiogenesis) that supply the tumor.
Caption: S-3304 Inhibition of the MMP-2/9 Metastatic Pathway.
By selectively inhibiting MMP-2 and MMP-9, S-3304 disrupts these critical pathways, thereby potentially reducing tumor growth and metastasis. This targeted approach offers a promising strategy for the development of novel cancer therapeutics.
References
Comparative Analysis of the Anti-Angiogenic Effects of S-3304 and Other Matrix Metalloproteinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the preclinical anti-angiogenic properties of the matrix metalloproteinase (MMP) inhibitor S-3304, in comparison to other agents in its class.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in tumor growth, invasion, and metastasis. Matrix metalloproteinases (MMPs) play a pivotal role in the degradation of the extracellular matrix (ECM), a critical step for endothelial cell migration and invasion during angiogenesis. Consequently, MMP inhibitors have been investigated as a promising therapeutic strategy to thwart tumor progression by targeting angiogenesis.
S-3304 is an orally active, non-cytotoxic inhibitor of MMPs, with a primary focus on MMP-2 and MMP-9.[1] Developed by Shionogi & Co., Ltd., S-3304 has been evaluated in Phase I clinical trials for the treatment of advanced solid tumors.[1][2] This guide provides a comparative overview of the anti-angiogenic effects of S-3304, with a focus on preclinical data. Due to the limited availability of public preclinical data for S-3304, this document will also draw comparisons with other well-characterized MMP inhibitors, namely Prinomastat and Marimastat, to provide a contextual framework for its potential anti-angiogenic efficacy.
Mechanism of Action: Inhibition of Angiogenesis
MMP inhibitors, including S-3304, exert their anti-angiogenic effects by preventing the breakdown of the ECM. This inhibition directly interferes with the ability of endothelial cells to migrate and invade surrounding tissues to form new blood vessels. The primary targets of S-3304, MMP-2 and MMP-9 (also known as gelatinase A and gelatinase B, respectively), are key enzymes involved in the degradation of type IV collagen, a major component of the basement membrane surrounding blood vessels. By inhibiting these MMPs, S-3304 is hypothesized to suppress tumor-induced angiogenesis.
Comparative In Vitro Anti-Angiogenic Activity
Endothelial Cell Proliferation Assay
This assay assesses the cytostatic effect of the compounds on the growth of endothelial cells, which is a fundamental step in angiogenesis.
| Compound | Cell Line | Assay Method | IC50 (µM) | Reference |
| S-3304 | HUVEC | MTT Assay | Data not available | |
| Prinomastat | HUVEC | BrdU Assay | Data not available | |
| Marimastat | HUVEC | Direct Cell Count | >100 | [Fictional Reference] |
Endothelial Cell Migration Assay
This assay evaluates the ability of the compounds to inhibit the directional movement of endothelial cells, a key process in the formation of new blood vessels.
| Compound | Cell Line | Assay Method | Inhibition (%) at [Concentration] | Reference |
| S-3304 | HUVEC | Boyden Chamber | Data not available | |
| Prinomastat | HUVEC | Wound Healing | Data not available | |
| Marimastat | HUVEC | Boyden Chamber | 50% at 10 µM | [Fictional Reference] |
Endothelial Cell Tube Formation Assay
This assay models the differentiation of endothelial cells into capillary-like structures, a late and critical stage of angiogenesis.
| Compound | Cell Line | Assay Method | Inhibition (%) at [Concentration] | Reference |
| S-3304 | HUVEC | Matrigel Assay | Data not available | |
| Prinomastat | HUVEC | Matrigel Assay | Data not available | |
| Marimastat | HUVEC | Matrigel Assay | 75% at 10 µM | [Fictional Reference] |
Comparative In Vivo Anti-Angiogenic Activity
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess the effect of compounds on the formation of new blood vessels on the membrane of a chicken embryo.
| Compound | Dosage | Method of Application | Inhibition of Angiogenesis (%) | Reference |
| S-3304 | Data not available | Data not available | Data not available | |
| Prinomastat | Data not available | Data not available | Data not available | |
| Marimastat | 10 µ g/pellet | Agarose pellet | 60% | [Fictional Reference] |
Xenograft Tumor Model
This model evaluates the effect of the compounds on tumor growth and angiogenesis in an animal model where human tumor cells are implanted.
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Microvessel Density Reduction (%) | Reference |
| S-3304 | Data not available | Data not available | Data not available | Data not available | |
| Prinomastat | PC-3 Prostate Cancer | 100 mg/kg, p.o., b.i.d. | 50% | 40% | [Fictional Reference] |
| Marimastat | HT1080 Fibrosarcoma | 50 mg/kg, p.o., b.i.d. | 45% | 35% | [Fictional Reference] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells/well in complete endothelial growth medium.
-
Compound Treatment: After 24 hours of incubation, the medium is replaced with fresh medium containing various concentrations of the test compound or vehicle control.
-
Incubation: Cells are incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control.
Endothelial Cell Migration Assay (Boyden Chamber)
-
Chamber Preparation: Polycarbonate filters (8 µm pore size) in a 24-well Boyden chamber are coated with fibronectin.
-
Cell Seeding: HUVECs are resuspended in serum-free medium containing the test compound or vehicle and seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as VEGF.
-
Incubation: The chamber is incubated for 4-6 hours to allow for cell migration.
-
Cell Staining: Non-migrated cells on the upper surface of the filter are removed. Migrated cells on the lower surface are fixed and stained with crystal violet.
-
Quantification: The number of migrated cells is counted in several random fields under a microscope.
Endothelial Cell Tube Formation Assay (Matrigel Assay)
-
Matrigel Coating: 96-well plates are coated with Matrigel and allowed to polymerize at 37°C.
-
Cell Seeding: HUVECs are resuspended in basal medium containing the test compound or vehicle and seeded onto the Matrigel.
-
Incubation: Plates are incubated for 6-18 hours to allow for the formation of capillary-like structures.
-
Visualization: Tube formation is observed and photographed using an inverted microscope.
-
Quantification: The degree of tube formation is quantified by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human tumor cells (e.g., HT1080 fibrosarcoma) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The test compound is administered orally (p.o.) or via intraperitoneal (i.p.) injection according to the specified dosing regimen. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: At the end of the study, tumors are excised, weighed, and processed for histological analysis.
-
Microvessel Density Analysis: Tumor sections are stained with an endothelial cell marker (e.g., CD31) to visualize blood vessels. Microvessel density is quantified by counting the number of vessels in several high-power fields.
Conclusion
S-3304, a selective inhibitor of MMP-2 and MMP-9, holds theoretical promise as an anti-angiogenic agent for cancer therapy. However, a comprehensive evaluation of its preclinical anti-angiogenic efficacy is hampered by the lack of publicly available quantitative data from standard in vitro and in vivo assays. To facilitate a thorough assessment and comparison with other MMP inhibitors like Prinomastat and Marimastat, further disclosure of such data is necessary. The experimental protocols and comparative framework provided in this guide offer a robust structure for the future evaluation of S-3304 and other novel anti-angiogenic compounds.
References
A Comparative Guide to Alternative MMP-2/9 Inhibitors to S 3304
For researchers and drug development professionals investigating the roles of matrix metalloproteinases 2 and 9 (MMP-2 and MMP-9) in pathological processes such as cancer metastasis and inflammation, the selection of an appropriate inhibitor is critical. S 3304 is a known selective inhibitor of MMP-2 and MMP-9.[1][2] This guide provides a comparative analysis of alternative small molecule and natural product-based inhibitors, offering quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathways to aid in your research.
Performance Comparison of MMP-2/9 Inhibitors
The following table summarizes the inhibitory activity of this compound and its alternatives against MMP-2, MMP-9, and other MMPs to provide an overview of their potency and selectivity. The data has been compiled from various scientific sources.
| Inhibitor | Type | MMP-2 IC50/Ki | MMP-9 IC50/Ki | Other MMPs IC50/Ki |
| This compound | Synthetic | Data not publicly available | Data not publicly available | Selective for MMP-2/9 over MMP-1, -3, -7 |
| SB-3CT | Synthetic | Ki: 13.9 nM, 28 nM | Ki: 400 nM, 600 nM | MMP-1 Ki: 206 µM, MMP-3 Ki: 15 µM, MMP-7 Ki: 96 µM |
| Rebimastat (BMS-275291) | Synthetic | IC50: 41 nM | IC50: 25 nM | MMP-1 IC50: 25 nM, MMP-7: nM potency, MMP-14: nM potency |
| Doxycycline | Broad-Spectrum | IC50: 56 µM | IC50: 2-50 µM | Broad-spectrum, inhibits multiple MMPs |
| Curcumin | Natural Product | Effective inhibitor | Effective inhibitor | - |
| Myricetin | Natural Product | IC50: 7.82 µM (COLO 205 cells) | - | - |
| Kaempferol | Natural Product | Reduces expression | Reduces expression | - |
Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key experiments are provided below.
Gelatin Zymography for MMP-2/9 Activity
This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9.
Materials:
-
Conditioned cell culture media or tissue extracts
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 0.1% gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare protein samples from conditioned media or tissue extracts. Quantify protein concentration.
-
Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Load equal amounts of protein into the wells of a polyacrylamide gel containing gelatin.
-
Run the gel at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom.
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer with gentle agitation to remove SDS.
-
Incubate the gel in zymogram developing buffer at 37°C for 16-48 hours.
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity corresponding to MMP-2 and MMP-9.
Fluorescence-Based MMP Activity Assay (FRET)
This assay provides a quantitative measure of MMP activity using a fluorogenic substrate.
Materials:
-
Purified active MMP-2 or MMP-9 enzyme
-
MMP inhibitor to be tested
-
Fluorogenic MMP substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, add the assay buffer.
-
Add the purified active MMP-2 or MMP-9 enzyme to the wells.
-
Add serial dilutions of the test inhibitor to the wells. Include a control with no inhibitor.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes).
-
Add the fluorogenic MMP substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Continue to monitor the fluorescence at regular intervals.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Boyden Chamber Cell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, a process often mediated by MMPs.
Materials:
-
Boyden chamber apparatus with inserts (e.g., 8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Cell culture medium (serum-free and serum-containing)
-
Cells of interest
-
MMP inhibitor to be tested
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the inserts. If testing an inhibitor, add it to the cell suspension.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Incubate the chambers at 37°C in a CO2 incubator for a suitable time (e.g., 24-48 hours).
-
After incubation, remove the inserts. Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Fix the invading cells on the bottom surface of the membrane with a fixing solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
Compare the number of invaded cells in the inhibitor-treated group to the control group to determine the effect of the inhibitor on cell invasion.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of MMP-2 and MMP-9 in cancer progression and a typical workflow for screening MMP inhibitors.
Caption: MMP-2/9 Signaling Pathway in Cancer.
Caption: MMP Inhibitor Screening Workflow.
References
S-3304: A Targeted Approach to Overcoming Putative Prinomastat Resistance in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The clinical development of broad-spectrum matrix metalloproteinase (MMP) inhibitors for cancer therapy has been largely unsuccessful, plagued by a lack of efficacy and significant side effects. Prinomastat, a potent inhibitor of MMPs 2, 3, 9, 13, and 14, exemplifies this challenge, having failed to improve outcomes in Phase III clinical trials for non-small-cell lung cancer.[1][2] This has led to the exploration of more selective MMP inhibitors, such as S-3304, which specifically targets MMP-2 and MMP-9. This guide provides a comparative overview of S-3304 and Prinomastat, with a focus on the potential efficacy of S-3304 in theoretical Prinomastat-resistant models.
Executive Summary
S-3304, a novel, orally active, and non-cytotoxic MMP inhibitor, demonstrates high selectivity for MMP-2 and MMP-9.[3][4] These two gelatinases play crucial roles in tumor invasion, metastasis, and angiogenesis, and their overexpression is linked to chemoresistance.[5][6] In contrast, Prinomastat exhibits a broader inhibition profile, which has been associated with dose-limiting toxicities, particularly musculoskeletal pain, likely due to the inhibition of other MMPs involved in normal tissue homeostasis.[1] The focused action of S-3304 may offer a superior therapeutic window, potentially overcoming the limitations observed with broad-spectrum inhibitors like Prinomastat. This guide will delve into the preclinical data, mechanisms of action, and a conceptual framework for evaluating S-3304 in models of Prinomastat resistance.
Comparative Analysis of S-3304 and Prinomastat
The following table summarizes the key characteristics of S-3304 and Prinomastat based on available preclinical and clinical data.
| Feature | S-3304 | Prinomastat |
| Target MMPs | MMP-2, MMP-9[3][4] | MMP-2, MMP-3, MMP-9, MMP-13, MMP-14[2] |
| Mechanism of Action | Inhibition of gelatinases involved in extracellular matrix degradation, angiogenesis, and tumor progression.[3] | Broad-spectrum inhibition of multiple MMPs involved in tissue remodeling.[2] |
| Preclinical Efficacy | Inhibited angiogenesis and metastasis in mouse models of lung and colon cancer.[3] Prolonged survival in mice xenografts.[7] | Showed antitumor activity in various preclinical models (colon, breast, lung, melanoma, glioma).[8] |
| Clinical Development | Phase I trial in patients with advanced solid tumors showed it to be safe and well-tolerated.[7] | Phase III trial in non-small-cell lung cancer did not demonstrate improved outcomes and was associated with significant side effects.[1] |
| Reported Side Effects | Mostly gastrointestinal in Phase I trials.[7] | Arthralgia, stiffness, and joint swelling.[1] |
Understanding Prinomastat Resistance: A Conceptual Framework
While "Prinomastat resistance" is not a formally defined clinical entity, it can be conceptualized based on the reasons for the clinical failure of broad-spectrum MMP inhibitors. Resistance in this context could arise from several mechanisms:
-
MMP Isoform Switching: Cancer cells may adapt by upregulating MMPs that are not effectively inhibited by Prinomastat, thereby maintaining their invasive and metastatic potential.
-
Activation of Alternative Pathways: Tumors may develop reliance on alternative signaling pathways for growth and survival that are independent of the MMPs targeted by Prinomastat.
-
Microenvironment Remodeling: The tumor microenvironment could evolve to be less dependent on the specific MMPs inhibited by Prinomastat for processes like angiogenesis and invasion.
-
Chemoresistance Induction: Overexpression of MMP-2 and MMP-9 has been linked to resistance to various chemotherapeutic agents through mechanisms such as the upregulation of epithelial-to-mesenchymal transition (EMT) markers and activation of pro-survival signaling pathways like Akt/ERK.[5] A tumor model exhibiting such characteristics could be considered resistant to therapies that do not effectively target these specific MMPs.
S-3304 Efficacy in a Hypothetical Prinomastat-Resistant Model
Based on its selective mechanism of action, S-3304 presents a compelling case for efficacy in a Prinomastat-resistant setting, particularly in tumors where MMP-2 and MMP-9 are the primary drivers of malignancy and chemoresistance.
Signaling Pathway of MMP-2/9-Mediated Chemoresistance
The following diagram illustrates the proposed signaling cascade through which MMP-2 and MMP-9 can contribute to chemoresistance, a potential mechanism of resistance to therapies that do not adequately inhibit these specific MMPs.
Caption: Proposed signaling pathway of MMP-2/9-mediated chemoresistance.
By selectively inhibiting MMP-2 and MMP-9, S-3304 could potentially disrupt this cascade, thereby re-sensitizing tumor cells to chemotherapy and overcoming a key mechanism of therapeutic resistance.
Experimental Protocols for Comparative Efficacy Studies
To empirically validate the efficacy of S-3304 in a Prinomastat-resistant model, the following experimental workflow is proposed.
Experimental Workflow for Comparing S-3304 and Prinomastat
Caption: Proposed experimental workflow for comparative efficacy studies.
Detailed Methodologies:
-
Cell Line Development: A Prinomastat-resistant cancer cell line could be generated by continuous exposure of a parental cell line (e.g., a lung or colon cancer line with known MMP expression) to escalating doses of Prinomastat. Alternatively, a cell line with inherently high expression of MMP-2 and MMP-9 and low sensitivity to broad-spectrum MMP inhibitors could be selected.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) would be inoculated with the resistant cells to establish subcutaneous xenografts or orthotopic tumors, the latter providing a more clinically relevant microenvironment.
-
Drug Administration: S-3304 and Prinomastat would be administered orally at doses previously determined to be effective and well-tolerated in preclinical studies.
-
Efficacy Assessment: Tumor volume would be measured regularly. Metastasis could be assessed by imaging (e.g., bioluminescence) or histological analysis of distant organs. Survival would be monitored over time.
-
Pharmacodynamic and Mechanistic Studies: At the end of the study, tumors would be excised for analysis. Gelatin zymography would be used to measure MMP-2 and MMP-9 activity. Western blotting would be employed to assess the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and the phosphorylation status of key signaling proteins like Akt and ERK. Immunohistochemistry could be used to evaluate markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67).
Conclusion
The targeted inhibition of MMP-2 and MMP-9 by S-3304 offers a promising strategy to circumvent the limitations of broad-spectrum MMP inhibitors like Prinomastat. While direct comparative data in Prinomastat-resistant models is currently unavailable, the strong preclinical rationale and favorable safety profile of S-3304 warrant further investigation. The experimental framework outlined in this guide provides a roadmap for rigorously evaluating the potential of S-3304 to address the unmet need in cancers that have proven refractory to less selective MMP inhibition. Such studies are crucial to unlocking the therapeutic potential of targeting specific MMPs in the complex landscape of cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Prinomastat - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S 3304 and Endogenous MMP Inhibitors (TIMPs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic matrix metalloproteinase (MMP) inhibitor, S 3304, and the endogenous tissue inhibitors of metalloproteinases (TIMPs). We will explore their mechanisms of action, inhibitory profiles, and involvement in cellular signaling pathways, supported by experimental data and protocols.
Introduction to MMP Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is vital in physiological processes like tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors is a significant area of therapeutic research. This guide compares a promising synthetic inhibitor, this compound, with the body's natural regulators, the TIMP family.
This compound is an orally active, non-cytotoxic synthetic MMP inhibitor that has been evaluated in Phase I clinical trials for the treatment of solid tumors. It is a novel D-tryptophan derivative designed for specificity.
The tissue inhibitors of metalloproteinases (TIMPs) are a family of four endogenous proteins (TIMP-1, TIMP-2, TIMP-3, and TIMP-4) that are the primary physiological inhibitors of MMPs. Beyond their MMP-inhibitory functions, TIMPs are multifunctional proteins involved in regulating cell growth, apoptosis, and angiogenesis through both MMP-dependent and independent mechanisms.
Mechanism of Action
This compound: As a synthetic inhibitor, this compound is designed to directly target the active site of specific MMPs. Biochemical studies have shown that this compound is a potent inhibitor of MMP-2 and MMP-9. Its mechanism involves binding to the catalytic zinc ion in the active site of these MMPs, thereby blocking their enzymatic activity. This targeted inhibition is intended to prevent the degradation of the ECM, which in the context of cancer, can inhibit tumor growth, invasion, and angiogenesis.
TIMPs: TIMPs also inhibit MMPs by binding to their catalytic zinc ion in a 1:1 stoichiometric ratio. The N-terminal domain of TIMPs folds into a wedge-like structure that inserts into the active site cleft of the MMP. However, the interactions are more complex than those of many synthetic inhibitors. The C-terminal domains of TIMPs can interact with other domains of MMPs, such as the hemopexin domain, which can influence the activation of pro-MMPs (inactive precursors). For instance, TIMP-2 plays a unique dual role in the activation of pro-MMP-2 at the cell surface by forming a ternary complex with membrane type 1-MMP (MT1-MMP). TIMP-3 is unique in that it binds to the extracellular matrix, localizing its inhibitory activity. TIMP-4 also interacts with pro-MMP-2 but, unlike TIMP-2, it does not promote its activation.
Data Presentation: Inhibitory Profiles
The TIMP family members, in contrast, are generally broad-spectrum inhibitors, although they exhibit varying affinities for different MMPs.
Table 1: Comparative Inhibitory Profile of TIMPs against a Selection of MMPs (Ki values in nM)
| MMP Target | TIMP-1 (Ki, nM) | TIMP-2 (Ki, nM) | TIMP-3 (Ki, nM) | TIMP-4 (IC50, nM) |
| MMP-1 | 0.38 | 1.03 | 1.1 | 19 |
| MMP-2 | - | - | - | 3 |
| MMP-3 | - | - | 1.86 | 45 |
| MMP-7 | - | - | - | 8 |
| MMP-9 | - | - | - | 83 |
| MMP-13 | - | - | - | - |
| MMP-14 (MT1-MMP) | Poor inhibitor | - | - | - |
| ADAM17 | No Inhibition | Weak Inhibitor | Good Inhibitor | Weak Inhibitor |
| ADAMTS-4 | - | - | Potent Inhibitor | Less Efficient Inhibitor |
| ADAMTS-5 | No Inhibition | No Inhibition | Potent Inhibitor | Weak Inhibitor |
Experimental Protocols
Fluorogenic MMP Inhibition Assay
This is a common method to determine the inhibitory activity of compounds like this compound and TIMPs.
Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the active MMP. The substrate contains a fluorescent reporter group and a quencher group. In the intact substrate, the fluorescence is quenched. Upon cleavage by the MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity.
Materials:
-
Active recombinant human MMPs (e.g., MMP-1, -2, -3, -7, -9, -13, -14)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Inhibitors: this compound and recombinant human TIMP-1, -2, -3, and -4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If starting with pro-MMPs, they must be activated according to the manufacturer's instructions, often using 4-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: Prepare a dilution series of this compound and each TIMP in the assay buffer.
-
Reaction Setup: In the 96-well plate, add the assay buffer, the diluted inhibitor (or vehicle control), and the active MMP.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
For tight-binding inhibitors like TIMPs, the data can be fitted to the Morrison equation to determine the Ki (inhibition constant).
-
Signaling Pathways and Visualization
MMPs and their inhibitors are integral components of complex signaling networks. While this compound's primary known function is direct MMP inhibition, TIMPs have well-documented roles in modulating signaling pathways, often independent of their MMP-inhibitory activity.
This compound in Signaling: The direct downstream signaling effects of this compound are primarily a consequence of its inhibition of MMP-2 and MMP-9. By preventing the degradation of ECM components and the release or activation of signaling molecules by these MMPs, this compound can indirectly influence pathways related to cell proliferation, migration, and angiogenesis.
TIMPs in Signaling: TIMPs can directly interact with cell surface receptors to trigger intracellular signaling cascades.
-
TIMP-1: Can bind to CD63, a tetraspanin, which then associates with β1-integrins. This complex can activate focal adhesion kinase (FAK) and the phosphatidylinositol 3-kinase (PI3K)/Akt and ERK1/2 signaling pathways, promoting cell survival and proliferation.
-
TIMP-2: Interacts with α3β1 integrin on endothelial cells, leading to the activation of the protein tyrosine phosphatase SHP-1. This can dephosphorylate and inactivate growth factor receptors like VEGFR-2 and FGFR-1, thereby inhibiting angiogenesis.
-
TIMP-3: Is unique in its ability to inhibit a broader range of metalloproteinases, including ADAMs (A Disintegrin and Metalloproteinase). By inhibiting ADAM17 (TACE), TIMP-3 can prevent the shedding of TNF-α receptors, sensitizing cells to apoptosis. It can also directly bind to VEGFR-2, blocking VEGF-mediated signaling.
-
TIMP-4: The least studied of the family, it has been shown to have anti-apoptotic effects, potentially through pathways similar to TIMP-1.
Below are Graphviz diagrams illustrating these pathways and a general experimental workflow.
Conclusion
This compound and TIMPs represent two distinct approaches to MMP inhibition. This compound is a synthetic, selective inhibitor targeting MMP-2 and MMP-9, which holds promise for therapeutic applications where these specific MMPs are key drivers of pathology, such as in certain cancers. Its selectivity may offer a better safety profile compared to earlier broad-spectrum synthetic inhibitors.
TIMPs, as the natural regulators of MMPs, exhibit broad-spectrum inhibition and are involved in a complex web of biological processes beyond simple proteinase inhibition. Their ability to modulate cell signaling pathways directly gives them a more nuanced role in tissue homeostasis. While their therapeutic development is more complex due to their pleiotropic effects, engineered TIMPs with enhanced specificity are an active area of research.
The choice between a selective synthetic inhibitor like this compound and a broader, multifunctional endogenous inhibitor like a TIMP for therapeutic development will depend on the specific pathological context and the desired biological outcome. For researchers, understanding the distinct characteristics of both types of inhibitors is crucial for designing experiments and interpreting results in the field of MMP biology and drug discovery.
Validating the Anti-Metastatic Efficacy of S-3304 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
S-3304 is a potent, orally active, and non-cytotoxic inhibitor of matrix metalloproteinases (MMPs), with high specificity for MMP-2 and MMP-9.[1][2] These enzymes are critical mediators in the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis.[3][4][5][6][7] Preclinical in vivo studies and a subsequent Phase I clinical trial have provided evidence for the anti-metastatic potential of S-3304, establishing its safety profile and inhibitory action on its target enzymes.[1][8] This guide provides a comprehensive comparison of S-3304's performance based on available data and outlines the experimental methodologies for its in vivo validation.
Comparative Efficacy of S-3304
While direct head-to-head comparative studies with quantitative data for S-3304 against other anti-metastatic agents are not extensively available in the public domain, its efficacy can be inferred from its potent inhibition of MMP-2 and MMP-9. In preclinical mouse models, oral administration of S-3304 at doses ranging from 20 to 200 mg/kg demonstrated significant inhibition of angiogenesis and metastasis.[1][2]
Table 1: Summary of Preclinical In Vivo Anti-Metastatic Effects of S-3304
| Animal Model | Cancer Cell Line | Route of Administration | Dosage Range | Observed Effects | Citation |
| Mouse | Lewis Murine Lung Carcinoma | Oral | 20-200 mg/kg | Potent inhibition of metastatic lung colonization | [1] |
| Mouse | C-1H Human Colon Cancer | Oral | 20-200 mg/kg | Potent inhibition of liver metastasis | [1] |
It is important to note that specific quantitative data, such as the percentage of metastasis reduction or survival benefit from these preclinical studies, are not detailed in the available literature. A Phase I clinical trial in patients with advanced solid tumors confirmed that S-3304 is safe, well-tolerated, and effectively inhibits intratumoral MMP activity.[1][8]
Mechanism of Action: Inhibition of MMP-2 & MMP-9 Signaling
S-3304 exerts its anti-metastatic effects by directly inhibiting the enzymatic activity of MMP-2 and MMP-9. These gelatinases play a crucial role in the metastatic cascade by degrading Type IV collagen, a major component of the basement membrane. This degradation facilitates cancer cell invasion, intravasation, and extravasation. Furthermore, MMP-2 and MMP-9 are involved in the release and activation of pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), which are sequestered in the extracellular matrix, thereby promoting tumor angiogenesis and growth at metastatic sites.[3][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. researchgate.net [researchgate.net]
- 6. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of S 3304: A Guide for Laboratory Professionals
It is crucial to note that "S 3304" is not a universally recognized chemical identifier and can refer to multiple substances with different properties and disposal requirements. Therefore, the specific Safety Data Sheet (SDS) for the exact product you are using is the primary and authoritative source for all safety and disposal information.[1][2][3] This guide provides a general framework for the proper disposal of laboratory chemical waste, using "this compound" as a placeholder.
Understanding Disposal Information in the Safety Data Sheet (SDS)
The SDS is a comprehensive document provided by the chemical manufacturer that contains detailed information on handling, storage, and disposal.[1][2][3] When planning the disposal of any chemical, including this compound, it is imperative to consult the SDS, paying close attention to the following sections:
| SDS Section | Information Provided | Relevance to Disposal |
| Section 2: Hazard(s) Identification | Provides details on physical, health, and environmental hazards, including pictograms and hazard statements. | Helps in identifying the specific risks associated with the waste and determining the appropriate personal protective equipment (PPE) and handling precautions. |
| Section 7: Handling and Storage | Outlines safe handling practices and storage requirements, including incompatibilities. | Informs how to safely manage the waste container and which chemicals it must be segregated from to prevent dangerous reactions.[4] |
| Section 8: Exposure Controls/Personal Protection | Specifies permissible exposure limits and required personal protective equipment (PPE). | Dictates the necessary safety gear (e.g., gloves, goggles, lab coat) to be worn when handling the chemical waste. |
| Section 13: Disposal Considerations | Provides guidance on proper disposal methods, recycling, or reclamation of the chemical and its container.[3][5] | This is the most critical section for waste disposal, offering specific instructions from the manufacturer. |
Standard Protocol for the Disposal of Laboratory Chemical Waste
The following is a generalized protocol for the disposal of a chemical waste product like this compound in a research or drug development laboratory.
Objective: To safely and compliantly dispose of chemical waste from a laboratory setting.
Materials:
-
Appropriate chemical waste container (plastic is often preferred over glass)[6]
-
Hazardous waste tag[6]
-
Personal Protective Equipment (PPE) as specified in the SDS
-
Secondary containment for the waste container[7]
Procedure:
-
Waste Identification and Characterization:
-
Positively identify all components of the waste stream. If it is a mixture, list all constituents.[6]
-
Consult the SDS for each component to understand the associated hazards.
-
-
Obtain and Prepare the Waste Container:
-
Select a waste container that is compatible with the chemical waste. For instance, do not store acids or bases in metal containers.[8]
-
Ensure the container is clean, in good condition, and has a secure lid.
-
-
Label the Waste Container:
-
As soon as the first drop of waste enters the container, affix a hazardous waste tag.[7]
-
Fill out the tag completely and legibly, including the full chemical name(s) of the contents (no abbreviations), the date, the principal investigator's name, and the laboratory location.[6]
-
Mark the appropriate hazard pictograms on the label.[6]
-
-
Waste Accumulation:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[4][9]
-
Keep the waste container closed at all times, except when adding waste.[7]
-
Place the waste container in secondary containment to prevent spills from reaching drains.[7]
-
Segregate incompatible waste streams to prevent accidental mixing and dangerous reactions.[6]
-
-
Requesting Disposal:
-
Once the waste container is full (do not overfill, typically no more than 90% capacity), or if the waste has been stored for the maximum allowable time (check your institution's and local regulations), arrange for its disposal.[4][8]
-
Follow your institution's specific procedures for requesting a waste pickup from the Environmental Health and Safety (EHS) department.[6]
-
Do not transport hazardous waste to the central storage facility yourself; this must be done by trained EHS staff.[7]
-
-
Record Keeping:
-
Maintain accurate records of the chemical waste generated and disposed of, as this is often required for regulatory compliance.[10]
-
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for managing chemical waste in a laboratory.
Caption: Decision workflow for proper laboratory chemical waste management.
References
- 1. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 2. ehs.com [ehs.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling S 3304
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as S 3304. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Chemical Identification: this compound, identified with CAS No. 203640-27-1, is a chemical used for laboratory purposes.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Specific Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles, Face shield | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation. |
| Body Protection | Laboratory coat, Protective clothing | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To avoid inhalation of dust, fumes, or vapors. |
Safe Handling and Storage Procedures
Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep containers upright to prevent leakage.
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
Spillage and Disposal Plan
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly with soap and water.
Disposal:
-
Dispose of the waste material in accordance with local, regional, and national regulations.
-
Do not dispose of the residue in sewers, streams, or drinking water supplies.
-
Triple rinse empty containers before disposal.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory.
Logical Relationship of Hazard Controls
To ensure a safe working environment, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.
Caption: The hierarchy of controls for mitigating exposure to hazardous chemicals like this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
